molecular formula C7H7BrFN B1286576 (3-Bromo-5-fluorophenyl)methanamine CAS No. 1094555-68-6

(3-Bromo-5-fluorophenyl)methanamine

Cat. No.: B1286576
CAS No.: 1094555-68-6
M. Wt: 204.04 g/mol
InChI Key: MMFJAHRSPCTHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-fluorophenyl)methanamine is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFJAHRSPCTHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598350
Record name 1-(3-Bromo-5-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094555-68-6
Record name 1-(3-Bromo-5-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Synthesis, and Applications of (3-Bromo-5-fluorophenyl)methanamine

Introduction

This compound, also known as 3-Bromo-5-fluorobenzylamine, is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the fields of medicinal chemistry and materials science. The presence of these halogens can enhance metabolic stability, binding affinity, and membrane permeability of derivative compounds. This document provides a comprehensive technical overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity and applications.

Core Chemical and Physical Properties

The fundamental properties of this compound and its common hydrochloride salt are summarized below. These tables provide essential data for laboratory use, reaction planning, and safety assessments.

Table 1: Compound Identification
IdentifierThis compoundThis compound HCl
IUPAC Name This compound(3-Bromo-5-fluorophenyl)methanaminium chloride
Synonyms 3-Bromo-5-fluorobenzylamine[1]3-Bromo-5-fluorobenzylamine hydrochloride[1]
CAS Number 1094555-68-6[2]1189924-80-8[3]
Molecular Formula C₇H₇BrFN[2]C₇H₈BrClFN[1]
Molecular Weight 204.04 g/mol [2]240.50 g/mol [1]
Canonical SMILES C1=C(C=C(C=C1F)Br)CNC1=C(C=C(C=C1F)Br)CN.Cl
Table 2: Physical and Chemical Properties
PropertyValueSource / Notes
Appearance Data not availableTypically a liquid or low-melting solid for similar benzylamines.
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not availableExpected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. The hydrochloride salt is likely soluble in water.
Purity (for HCl salt) ≥ 98% (HPLC)As specified by commercial suppliers.[1]
Moisture (for HCl salt) ≤ 0.5%As specified by commercial suppliers.[1]

Synthesis and Experimental Protocols

This compound is not typically synthesized in a single step but can be prepared from commercially available precursors. A common and effective strategy involves a two-step process starting from 3-bromo-5-fluorobenzyl bromide, proceeding through a nitrile intermediate, which is then reduced to the target primary amine.

Logical Workflow for Synthesis

A plausible two-step synthesis pathway for this compound.
Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Step 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile [4]

This procedure is adapted from a documented synthesis of the nitrile intermediate.[4]

  • Materials:

    • 3-Bromo-5-fluorobenzyl bromide (1.0 eq)

    • Sodium cyanide (NaCN) (1.5 eq)

    • Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • 2.5% w/v Sodium bicarbonate solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In a sealed reaction vessel, prepare a suspension of sodium cyanide (1.5 eq) in a minimal amount of water.

    • Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) dissolved in dimethylformamide (approx. 2 mL per gram of bromide).

    • Heat the reaction mixture to 75°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. Partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.

    • Combine the organic extracts and wash sequentially with water (2x) and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile product.

    • Purify the crude product via silica gel column chromatography (e.g., eluting with 10% ethyl acetate in hexane) to obtain pure 2-(3-bromo-5-fluorophenyl)acetonitrile.[4]

Step 2: Reduction of 2-(3-Bromo-5-fluorophenyl)acetonitrile to this compound

This step employs a standard nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

  • Materials:

    • 2-(3-Bromo-5-fluorophenyl)acetonitrile (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% Aqueous sodium hydroxide

    • Anhydrous sodium sulfate

  • Procedure:

    • Caution: Conduct this reaction under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water.

    • In a dry three-necked flask equipped with a dropping funnel and a condenser, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the nitrile from Step 1 (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of: (i) water (X mL), (ii) 15% aqueous NaOH (X mL), and (iii) water (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.

Reactivity, Applications, and Structure-Utility Relationship

The chemical utility of this compound is derived from the distinct reactivity of its functional groups.

  • Benzylamine Moiety: The primary amine group (-NH₂) is nucleophilic and basic. It readily undergoes reactions such as N-alkylation, N-acylation, reductive amination, and diazotization, making it a versatile handle for constructing larger molecules.

  • Aromatic Ring: The phenyl ring is substituted with two electron-withdrawing halogens, which deactivates it towards electrophilic aromatic substitution. However, the bromine atom can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of complex carbon-carbon and carbon-heteroatom bonds.

These properties make the compound a valuable intermediate in the synthesis of:

  • Pharmaceuticals: It is a key fragment in the design of compounds with potential therapeutic activities. While the molecule itself may not be the active agent, it is incorporated into larger structures being investigated for anti-inflammatory and anticancer properties.[5]

  • Agrochemicals: Halogenated benzylamines are common substructures in modern pesticides and herbicides.

  • Advanced Materials: It can be used in the development of specialized polymers and coatings.[5]

Structure-Utility Relationship Diagram

StructureUtility cluster_Core Core Structure cluster_Reactivity Chemical Reactivity cluster_Applications Potential Applications A Benzylamine Moiety Substituted Phenyl Ring B Nucleophilic Reactions (N-Alkylation, N-Acylation) A:f0->B C Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) A:f1->C D Basic Properties Salt Formation A:f0->D E Pharmaceutical Intermediates B->E C->E F Agrochemical Synthesis C->F G Materials Science Building Block C->G

Relationship between the structure, reactivity, and applications of the title compound.

Safety and Handling

This compound and its salts are irritants and require careful handling in a laboratory setting. The following information is derived from safety data for the hydrochloride salt.

Table 3: GHS Hazard Information
Hazard CodeDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: GHS classification for the hydrochloride salt.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable intermediate whose utility is defined by the versatile reactivity of its benzylamine and bromo-fluorophenyl moieties. Its role as a building block in the development of complex molecules for the pharmaceutical and agrochemical industries is significant. Proper understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

(3-Bromo-5-fluorophenyl)methanamine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Bromo-5-fluorophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its salts are valuable building blocks in medicinal chemistry and drug discovery. The presence of bromine and fluorine atoms on the phenyl ring imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This technical guide provides a comprehensive overview of this compound, with a focus on its hydrochloride salt, for which more data is publicly available. It covers its chemical properties, a plausible synthesis protocol, and potential applications in drug development, supported by data on structurally related compounds.

Chemical Identity and Properties

The primary identifier for this compound is its CAS number. While the free base is a valid chemical entity, its hydrochloride salt is more commonly available and documented.

PropertyValueReference
Chemical Name This compound Hydrochloride--INVALID-LINK--[1]
CAS Number 1189924-80-8--INVALID-LINK--[2]
Molecular Formula C₇H₈BrClFN--INVALID-LINK--[1]
Molecular Weight 240.50 g/mol --INVALID-LINK--[1]
Synonyms 3-Bromo-5-fluorobenzylamine Hydrochloride--INVALID-LINK--[1]
Purity (Typical) ≥98% (HPLC)--INVALID-LINK--[1]

Synthesis Protocol

A plausible synthetic route to obtain this compound involves the reduction of the corresponding nitrile, 3-Bromo-5-fluorophenylacetonitrile. The following is a generalized experimental protocol based on similar reductions.

Step 1: Synthesis of 3-Bromo-5-fluorophenylacetonitrile

A method for synthesizing 3-Bromo-5-fluorophenylacetonitrile has been described, which can serve as the precursor for the target amine.[3]

  • Reaction: A suspension of sodium cyanide in water is treated with a solution of 3-bromo-5-fluorobenzyl bromide in dimethylformamide.[3]

  • Conditions: The reaction mixture is heated in a sealed tube.[3]

  • Work-up: After cooling, the reaction is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of sodium bicarbonate. The organic phase is then washed, dried, and concentrated.[3]

  • Purification: The crude product is purified by column chromatography on silica gel.[3]

Step 2: Reduction of 3-Bromo-5-fluorophenylacetonitrile to this compound

The nitrile can be reduced to the primary amine using a suitable reducing agent. A common method is catalytic hydrogenation.

  • Catalyst: A platinum-based catalyst, such as 5% Pt/C, is often effective.

  • Reaction Conditions: The nitrile is dissolved in a suitable solvent like ethanol containing hydrochloric acid. The mixture is then subjected to a hydrogen atmosphere at a controlled pressure and temperature.

  • Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC).

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the hydrochloride salt of the amine.

G cluster_synthesis Synthesis Workflow A 3-Bromo-5-fluorobenzyl bromide C Reaction in DMF/Water A->C B Sodium Cyanide B->C D 3-Bromo-5-fluorophenylacetonitrile C->D Cyanation E Catalytic Hydrogenation (Pt/C, H2) D->E F This compound E->F Reduction

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery

Halogenated aromatic compounds are crucial in modern drug design. The incorporation of bromine and fluorine can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[4] While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known therapeutic potential.

Role as a Versatile Building Block:

This compound serves as a versatile intermediate for synthesizing more complex molecules. The primary amine group is a key functional handle for forming amides, sulfonamides, and other linkages, while the bromo- and fluoro-substituents can be exploited in various coupling reactions or to modulate electronic properties.

Potential Therapeutic Areas:

Structurally related compounds have shown promise in several therapeutic areas:

  • Anticancer Agents: Derivatives of brominated phenyl compounds have been investigated for their anticancer properties. For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown anticancer activity.[5]

  • Antioxidant Activity: Certain bromophenol derivatives have demonstrated significant antioxidant potential.[6]

  • Kinase Inhibitors: Fluorinated phenyl groups are common in kinase inhibitors, where the fluorine atom can form favorable interactions with the target protein.

G cluster_drug_discovery Drug Discovery Workflow A This compound (Building Block) B Chemical Synthesis A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

General drug discovery workflow utilizing this compound.

Conclusion

This compound, particularly its hydrochloride salt, is a valuable reagent for researchers in medicinal chemistry and drug development. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While direct biological data on this specific compound is limited in the public domain, the well-established roles of its structural components in bioactive molecules underscore its importance as a building block for future drug discovery efforts. Researchers are encouraged to explore its utility in generating diverse chemical libraries for screening against various biological targets.

References

Technical Guide: Determination of the Molecular Weight of (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight of (3-Bromo-5-fluorophenyl)methanamine, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the theoretical calculation of its molecular weight, presents the data in a structured format, and includes a detailed, hypothetical experimental protocol for its empirical determination via mass spectrometry.

Molecular Weight Data

The molecular weight of a compound is a fundamental physical property, crucial for a wide range of applications in chemical synthesis, analysis, and formulation. The molecular weight of this compound has been calculated based on its molecular formula and the standard atomic weights of its constituent elements.

Molecular Formula and Structure

The chemical structure of this compound is depicted below, and its corresponding molecular formula is C₇H₇BrFN.

Tabulated Atomic and Molecular Weight Data

The following table summarizes the atomic weights of the elements present in this compound and the calculated molecular weight of the compound.

Element (Symbol)CountStandard Atomic Weight (amu)Total Contribution (amu)
Carbon (C)712.01184.077
Hydrogen (H)71.0087.056
Bromine (Br)179.904[1][2]79.904
Fluorine (F)118.998[3][4][5]18.998
Nitrogen (N)114.007[6][7]14.007
Total Molecular Weight 204.042

Note: The calculated molecular weight of 204.042 g/mol is consistent with commercially available data for this compound, which is listed with a molecular weight of 204.04 g/mol .[8]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This section outlines a standard operating procedure for the determination of the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective

To experimentally verify the molecular weight of this compound.

Materials and Instrumentation
  • Sample: this compound

  • Solvents: HPLC-grade methanol, deionized water, and formic acid

  • Instrumentation: ESI-TOF Mass Spectrometer

Procedure
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solution, prepare a 10 µg/mL working solution by diluting with a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid.

  • Instrument Setup and Calibration:

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a suitable calibrant.

    • Perform a mass calibration of the TOF analyzer using a standard calibration solution (e.g., sodium formate) across the desired mass range (e.g., m/z 50-500).

  • Sample Analysis:

    • Introduce the working solution into the ESI source via direct infusion at a constant flow rate (e.g., 5 µL/min).

    • Acquire mass spectra over a sufficient time to obtain a stable signal and a high-resolution mass spectrum.

  • Data Analysis:

    • Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Determine the accurate mass of this peak.

    • Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (1.007276 amu) from the measured mass of the [M+H]⁺ ion.

    • Compare the experimentally determined molecular weight with the calculated theoretical molecular weight.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the determination of the molecular weight of this compound.

Workflow for Molecular Weight Determination cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Verification A Prepare Stock Solution (1 mg/mL in Methanol) B Prepare Working Solution (10 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid) A->B C Instrument Calibration B->C D Sample Infusion (ESI-TOF) C->D E Data Acquisition D->E F Identify [M+H]⁺ Peak E->F G Determine Accurate Mass F->G H Calculate Neutral Molecular Weight G->H I Compare with Theoretical Value H->I

Caption: Workflow for Molecular Weight Determination.

References

Technical Guide: (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-fluorophenyl)methanamine is a halogenated benzylamine derivative. Its structure, featuring a bromine and a fluorine atom on the phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity to target proteins, and membrane permeability. This document provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzylamine core with a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzene ring.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compoundThis compound Hydrochloride
CAS Number 1094555-68-61189924-80-8[1]
Molecular Formula C₇H₇BrFNC₇H₈BrClFN[1][2]
Molecular Weight 204.04 g/mol 240.50 g/mol [1][2]
IUPAC Name This compound(3-Bromo-5-fluorophenyl)methanaminium chloride
Synonyms 3-Bromo-5-fluorobenzylamine3-Bromo-5-fluorobenzylamine hydrochloride[1]

Physicochemical Properties

A summary of the available physicochemical data for this compound and its hydrochloride salt is presented below.

Table 2: Physicochemical Properties

PropertyThis compoundThis compound Hydrochloride
Appearance Not specifiedWhite to light yellow powder[2]
Melting Point Not specified250-254 °C[2]
Boiling Point 241 °C280.8 °C at 760 mmHg[2]
Density 1.571 g/cm³Not specified
Flash Point 100 °CNot specified
Water Solubility Not specifiedSoluble[2]
Purity (typical) Not specified≥ 98% (HPLC)[1]

Spectroscopic Data

Table 3: Spectroscopic Data for 3-Bromo-5-fluorophenylacetonitrile (Precursor)

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H)[3]
¹³C NMR (101 MHz, CDCl₃) δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz)[3]
¹⁹F NMR (377 MHz, CDCl₃) δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F)[3]

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 3-bromo-5-fluorobenzyl bromide. The first step involves the formation of the corresponding nitrile, followed by its reduction to the primary amine.

Experimental Workflow

Synthesis_Workflow Start 3-Bromo-5-fluorobenzyl bromide Step1 Cyanation with NaCN in DMF/water Start->Step1 Intermediate 3-Bromo-5-fluorophenylacetonitrile Step1->Intermediate Step2 Reduction with LiAlH4 in THF Intermediate->Step2 Product This compound Step2->Product Logical_Relationship Precursor Nitrile (3-Bromo-5-fluorophenylacetonitrile) Transformation Reduction of Nitrile Group (-C≡N to -CH₂NH₂) Precursor->Transformation Product Primary Amine (this compound) Transformation->Product

References

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing (3-Bromo-5-fluorophenyl)methanamine, a key building block in the development of novel therapeutics. This document details two robust synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process optimization.

Executive Summary

This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry. Its synthesis is primarily achieved through two main strategies: the reduction of a nitrile intermediate or the reductive amination of an aldehyde. Both routes are effective and offer flexibility in reagent selection and reaction conditions. This guide will explore both pathways, commencing from commercially available starting materials.

Synthetic Pathways Overview

Two principal synthetic routes for the preparation of this compound have been identified and are detailed below.

Route 1: Reduction of 3-Bromo-5-fluorophenylacetonitrile

This pathway involves the conversion of 3-bromo-5-fluorobenzyl bromide to 3-bromo-5-fluorophenylacetonitrile, followed by the reduction of the nitrile group to a primary amine.

Route 2: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

This alternative route utilizes 3-bromo-5-fluorobenzaldehyde as the starting material, which undergoes reductive amination with ammonia to yield the target compound.

Route 1: Synthesis via Nitrile Reduction

This two-step synthesis is a reliable method for the preparation of this compound.

Step 1: Synthesis of 3-Bromo-5-fluorophenylacetonitrile

The first step involves a nucleophilic substitution reaction where 3-bromo-5-fluorobenzyl bromide is treated with sodium cyanide.

Experimental Protocol:

A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is treated with a solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL).[1] The reaction mixture is heated at 75°C in a sealed tube for 3 hours.[1] After cooling to room temperature, the reaction is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).[1] The aqueous phase is extracted with an additional portion of ethyl acetate (50 mL).[1] The combined organic extracts are washed with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo.[1] The crude product is purified by column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) to yield 3-bromo-5-fluorophenylacetonitrile.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldSpectroscopic Data
3-Bromo-5-fluorophenylacetonitrile3-Bromo-5-fluorobenzyl bromideSodium cyanide, WaterDimethylformamide58%[1]¹H NMR (400 MHz, CDCl₃): δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, JHF = 8.0 Hz, 1H), 6.98-7.02 (dm, JHF = 8.8 Hz, 1H), 3.73 (s, 2H).[1] ¹⁹F NMR (377 MHz, CDCl₃): δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F).[1] ¹³C NMR (101 MHz, CDCl₃): δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz).[1]
Step 2: Reduction of 3-Bromo-5-fluorophenylacetonitrile to this compound

The nitrile intermediate is then reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).

Experimental Protocol (General Procedure with LiAlH₄):

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of 3-bromo-5-fluorophenylacetonitrile (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure to afford the crude this compound. The product can be further purified by distillation or column chromatography.

Quantitative Data (Expected):

ProductStarting MaterialReagentsSolventYield
This compound3-Bromo-5-fluorophenylacetonitrileLithium aluminum hydrideTetrahydrofuranHigh

Workflow for Route 1

Synthesis_Route_1 Start 3-Bromo-5-fluorobenzyl bromide Intermediate 3-Bromo-5-fluorophenylacetonitrile Start->Intermediate NaCN, H₂O, DMF, 75°C Product This compound Intermediate->Product 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthesis of this compound via nitrile reduction.

Route 2: Synthesis via Reductive Amination

This one-pot procedure offers an efficient alternative for the synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-fluorobenzaldehyde

While commercially available, 3-bromo-5-fluorobenzaldehyde can be synthesized if needed. A common method involves the oxidation of (3-bromo-5-fluorophenyl)methanol.

Experimental Protocol (from alcohol):

To a solution of (3-bromo-5-fluorophenyl)methanol (2 g, 9.75 mmol) and triethylamine (2.72 mL, 19.5 mmol) in dimethylsulfoxide (25 mL) at 10°C, sulfur trioxide-pyridine complex (3.11 g, 19.5 mmol) is added in several portions. The mixture is stirred at room temperature for 30 minutes. The reaction is then poured into a mixture of ice water and pentane, and the layers are separated. The organic layer is washed with 1 M potassium bisulfate, water, and brine, then dried over magnesium sulfate and concentrated. Purification by column chromatography (3% ethyl acetate/hexanes) yields 3-bromo-5-fluorobenzaldehyde as a white solid.

Quantitative Data:

ProductStarting MaterialReagentsSolventYield
3-Bromo-5-fluorobenzaldehyde(3-Bromo-5-fluorophenyl)methanolSulfur trioxide-pyridine complex, TriethylamineDimethylsulfoxide73%
Step 2: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

The aldehyde is reacted with a source of ammonia in the presence of a reducing agent to form the primary amine.

Experimental Protocol (General Procedure with Sodium Borohydride):

A solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq.) in methanol is saturated with ammonia gas at 0°C. Sodium borohydride (1.5 eq.) is then added portion-wise, and the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over a drying agent, filtered, and concentrated to give the crude this compound. The product can be purified by distillation or column chromatography.

Quantitative Data (Expected):

ProductStarting MaterialReagentsSolventYield
This compound3-Bromo-5-fluorobenzaldehydeAmmonia, Sodium borohydrideMethanolGood to High

Workflow for Route 2

Synthesis_Route_2 Start 3-Bromo-5-fluorobenzaldehyde Product This compound Start->Product NH₃, NaBH₄, MeOH

Caption: Synthesis of this compound via reductive amination.

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound. Route 1, proceeding through a nitrile intermediate, is a robust two-step process with well-defined protocols. Route 2, a one-pot reductive amination, offers a more direct approach. The choice of route will depend on the availability of starting materials, desired scale, and the specific capabilities of the research or production facility. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

An In-depth Technical Guide to the Starting Materials for (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-5-fluorophenyl)methanamine is a valuable building block in medicinal chemistry and drug development, frequently utilized for the synthesis of complex molecular architectures in active pharmaceutical ingredients (APIs). Its trifunctional nature, featuring a reactive benzylamine, a bromine atom suitable for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties, makes it a versatile starting material. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key starting materials, intermediates, and detailed experimental protocols.

Core Synthetic Pathways

The synthesis of this compound is primarily achieved through two convergent pathways starting from commercially accessible precursors. The choice of route often depends on the availability of starting materials, scalability, and functional group tolerance required for more complex derivatives.

The two principal strategies involve:

  • Reduction of 3-Bromo-5-fluorobenzonitrile: A direct and efficient method involving the reduction of the nitrile functional group to a primary amine.

  • Reductive Amination of 3-Bromo-5-fluorobenzaldehyde: A one-pot reaction where the aldehyde is condensed with an ammonia source to form an imine, which is subsequently reduced in situ.

These pathways rely on the synthesis of the key intermediates, 3-bromo-5-fluorobenzonitrile and 3-bromo-5-fluorobenzaldehyde, which themselves are derived from more fundamental starting materials.

G cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination 3-Bromo-5-fluorobenzonitrile 3-Bromo-5-fluorobenzonitrile 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde Target This compound 3-Bromo-5-fluorobenzaldehyde->Target Reductive Amination (e.g., NH3, NaBH3CN) 1,3-Dibromo-5-fluorobenzene 1,3-Dibromo-5-fluorobenzene 1,3-Dibromo-5-fluorobenzene->3-Bromo-5-fluorobenzaldehyde Grignard/Formylation (3-Bromo-5-fluorophenyl)methanol (3-Bromo-5-fluorophenyl)methanol (3-Bromo-5-fluorophenyl)methanol->3-Bromo-5-fluorobenzaldehyde Oxidation (e.g., SO3-Pyridine)

Figure 1: High-level synthetic pathways to the target molecule.

Route 1: Synthesis via Nitrile Reduction

This pathway utilizes 3-bromo-5-fluorobenzonitrile as the key intermediate. The final step is a robust reduction of the nitrile group to a benzylamine.

Step 1: Synthesis of 3-Bromo-5-fluorobenzonitrile

While commercially available, understanding its synthesis from simpler precursors is crucial for process development. A common route involves the Sandmeyer reaction of 3-bromo-5-fluoroaniline. However, for the purpose of this guide, we will consider it a primary starting material.

Step 2: Reduction of 3-Bromo-5-fluorobenzonitrile

The conversion of the nitrile to the primary amine is typically achieved with powerful reducing agents like Lithium Aluminum Hydride (LAH).

ParameterValueReference
Starting Material 3-Bromo-5-fluorobenzonitrile[1][2]
Reagent Lithium Aluminum Hydride (LiAlH₄)[3][4][5]
Solvent Anhydrous Tetrahydrofuran (THF)[4]
Temperature 0 °C to reflux[4]
Reaction Time 2-12 hours[4]
Work-up Fieser work-up (H₂O, NaOH(aq), H₂O)[6]
Typical Yield >80%General expectation

Experimental Protocol: Reduction of 3-Bromo-5-fluorobenzonitrile

Caution: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere in the reaction flask and cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: Dissolve 3-bromo-5-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to reflux and monitored by TLC until completion (typically 2-12 hours).

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LAH used in grams.[6]

  • Work-up: Stir the resulting granular precipitate at room temperature for 30 minutes. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.

Route 2: Synthesis via Reductive Amination

This pathway starts with 3-bromo-5-fluorobenzaldehyde and converts it directly to the target benzylamine in a one-pot procedure.

Step 1: Synthesis of 3-Bromo-5-fluorobenzaldehyde

This key aldehyde can be prepared via several methods. Two prominent examples are provided below.

Method A: Grignard Reaction and Formylation

G Grignard Grignard Reagent Product 3-Bromo-5-fluorobenzaldehyde Grignard->Product + DMF

Figure 2: Synthesis of the aldehyde via Grignard formylation.
ParameterValueReference
Starting Material 1,3-Dibromo-5-fluorobenzene[7]
Reagents Isopropylmagnesium chloride (i-PrMgCl), N,N-Dimethylformamide (DMF)[7]
Solvent Tetrahydrofuran (THF)[7]
Temperature 0 °C to room temperature[7]
Reaction Time ~16 hours[7]
Yield 81%[7]

Experimental Protocol: Synthesis of 3-Bromo-5-fluorobenzaldehyde (Method A) [7]

  • Setup: In an oven-dried flask under a nitrogen atmosphere, prepare a solution of 1,3-dibromo-5-fluorobenzene (1.0 eq) in anhydrous THF.

  • Grignard Formation: Cool the solution to 0 °C and add a solution of isopropylmagnesium chloride (e.g., 2M in THF, 1.1 eq) dropwise. Stir the mixture at 0 °C for 2 hours, then allow it to warm to 20 °C for 30 minutes.

  • Formylation: Cool the reaction back to 0 °C and add N,N-Dimethylformamide (DMF, 2.0 eq) dropwise. Stir for 1.5 hours at 0 °C and then for 12 hours at room temperature.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 3-bromo-5-fluorobenzaldehyde.[7]

Method B: Oxidation of (3-Bromo-5-fluorophenyl)methanol

ParameterValueReference
Starting Material (3-Bromo-5-fluorophenyl)methanol[7]
Reagents Sulfur trioxide-pyridine complex, Triethylamine (TEA)[7]
Solvent Dimethylsulfoxide (DMSO)[7]
Temperature 10 °C to room temperature[7]
Reaction Time 30 minutes[7]
Yield 73%[7]

Experimental Protocol: Synthesis of 3-Bromo-5-fluorobenzaldehyde (Method B) [7]

  • Setup: To a solution of (3-bromo-5-fluorophenyl)methanol (1.0 eq) and triethylamine (2.0 eq) in DMSO at 10 °C, add sulfur trioxide-pyridine complex (2.0 eq) in several portions.

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Work-up: Pour the reaction into an ice water/pentane mixture and separate the layers. Wash the organic layer with 1 M potassium bisulfate, water, and brine.

  • Isolation: Dry the organic layer over magnesium sulfate, concentrate, and purify by column chromatography (3% ethyl acetate/hexanes) to afford the product.[7]

Step 2: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

This one-pot reaction combines the aldehyde with an ammonia source and a reducing agent.[8] A variety of reducing agents can be used, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or ammonia borane.[9][10]

ParameterValueReference
Starting Material 3-Bromo-5-fluorobenzaldehyde[7][11][12]
Ammonia Source Ammonium acetate or aqueous ammoniaGeneral knowledge
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)[9]
Solvent Methanol (MeOH)[13]
Catalyst Acetic acid (optional)[13]
Temperature Room temperature[10]
Reaction Time 12-24 hoursGeneral expectation
Typical Yield 60-85%General expectation

Experimental Protocol: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

  • Setup: Dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) and a large excess of ammonium acetate (~10 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Imine Formation: Stir the solution at room temperature. A few drops of glacial acetic acid can be added to catalyze imine formation.[13]

  • Reduction: After stirring for 1-2 hours, add sodium cyanoborohydride (1.5 eq) portion-wise to the mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by carefully adding dilute HCl until the solution is acidic (pH ~2) to destroy excess borohydride. Then, make the solution basic (pH > 10) by adding aqueous NaOH or K₂CO₃.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via chromatography or distillation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3-Bromo-5-fluorophenyl)methanamine

Introduction

This compound, also commonly known as 3-Bromo-5-fluorobenzylamine, is a halogenated benzylamine derivative. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of these halogens can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provides reactive handles for further chemical modification. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and handling.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound . It is also frequently referred to by its semi-systematic name, 3-bromo-5-fluorobenzylamine. The compound is often supplied and used as its hydrochloride salt for improved stability and handling.[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound and its hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference(s)
CAS Number 1094555-68-61189924-80-8[1][2]
Molecular Formula C₇H₇BrFNC₇H₈BrClFN[1][2]
Molecular Weight 204.04 g/mol 240.50 g/mol [1][2]
Boiling Point 241°CNot Available[2]
Density 1.571 g/cm³Not Available[2]
Flash Point 100°CNot Available[2]
Storage Conditions Inert atmosphere, Room TempInert atmosphere, 2-8°C[1][2]

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be prepared synthetically. The most common strategies involve the conversion of a suitable benzyl derivative. Two primary routes from the key intermediate, 3-bromo-5-fluorobenzyl bromide, are detailed below.

Synthesis Workflow Diagram

The following diagram illustrates two common synthetic pathways to the target compound starting from 3-bromo-5-fluorotoluene.

G cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Direct Amination A1 3-Bromo-5-fluorotoluene A2 3-Bromo-5-fluorobenzyl bromide A1->A2 NBS, AIBN Light A3 2-(3-Bromo-5-fluorophenyl)acetonitrile A2->A3 NaCN, DMF A4 This compound A3->A4 Reduction (e.g., LiAlH4) B1 3-Bromo-5-fluorobenzyl bromide B2 This compound B1->B2 Amination (e.g., NH3 or Gabriel Synthesis)

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis via Nitrile Intermediate (Route A)

This protocol is based on a two-step process: nucleophilic substitution to form the nitrile, followed by reduction.

Step 1: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile

This protocol is adapted from a known procedure for a similar substrate.[3]

  • Materials: 3-bromo-5-fluorobenzyl bromide (1.0 eq), sodium cyanide (1.5 eq), dimethylformamide (DMF), water, ethyl acetate, 2.5% w/v aqueous sodium bicarbonate, saturated aqueous sodium chloride.

  • Procedure:

    • In a sealed tube, suspend sodium cyanide (1.5 eq) in a minimal amount of water.

    • Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in dimethylformamide (approx. 2 mL per gram of bromide).

    • Heat the reaction mixture at 75°C for 3 hours.

    • Cool the reaction to room temperature and partition between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.

    • Combine the organic extracts and wash sequentially with water (2x) and saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • Purify the crude product by silica gel chromatography to yield 2-(3-bromo-5-fluorophenyl)acetonitrile.[3]

Step 2: Reduction of 2-(3-Bromo-5-fluorophenyl)acetonitrile to the Amine

  • Materials: 2-(3-Bromo-5-fluorophenyl)acetonitrile (1.0 eq), Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., H₂/Raney Nickel), anhydrous diethyl ether or THF, water, 15% NaOH solution, saturated sodium sulfate solution.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(3-bromo-5-fluorophenyl)acetonitrile in anhydrous diethyl ether dropwise at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Chemical Reactivity and Applications

This compound is a primary amine and exhibits typical reactivity. The amine group can act as a nucleophile in reactions such as acylation, alkylation, and reductive amination. The aromatic bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents at the 3-position. This dual reactivity makes it a highly sought-after intermediate for building molecular complexity in the synthesis of pharmaceuticals and agrochemicals.[4]

Handling and Storage

Material Forms

The compound exists as a free base (typically a liquid) and a hydrochloride salt (typically a solid). The salt form is generally preferred for its superior stability and ease of handling.

G FreeBase Free Base (C₇H₇BrFN) Liquid, less stable HCl_Salt Hydrochloride Salt (C₇H₈BrClFN) Solid, more stable FreeBase->HCl_Salt + HCl HCl_Salt->FreeBase + Base (e.g., NaOH)

Caption: Relationship between the free base and hydrochloride salt.

Safety and Storage
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. For the free base, storage under an inert atmosphere is recommended.[2] The hydrochloride salt should be stored at 2-8°C.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

An In-depth Technical Guide to the Safe Handling of (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific, verified Safety Data Sheet (SDS) for (3-Bromo-5-fluorophenyl)methanamine is not publicly available. This guide has been compiled using data from structurally similar compounds and general chemical safety principles to provide a representative safety profile for research and development purposes. All quantitative data and hazard statements should be treated as illustrative. A formal risk assessment should be conducted by qualified personnel before handling this compound.

Section 1: Chemical Identification and Physical Properties

This compound, also known as 3-Bromo-5-fluorobenzylamine, is a substituted benzylamine derivative. Its primary use is in synthetic organic chemistry as an intermediate for the development of novel compounds, particularly in the pharmaceutical and agrochemical sectors. Due to its reactive amine and halogenated aromatic functionalities, it is crucial to understand its potential hazards.

Table 1: Physical and Chemical Properties

PropertyValueSource/Analogue
Molecular Formula C₇H₇BrFNCalculated
Molecular Weight 204.04 g/mol Calculated
Appearance Solid (typical for hydrochloride salt)[1]3-Bromo-4-fluorobenzylamine HCl[1]
Boiling Point Not available-
Melting Point Not available (Hydrochloride salt of a related compound melts at 250-254 °C)4-Bromo-2-fluorobenzylamine HCl[2]
Solubility Soluble in water (as hydrochloride salt)[2]4-Bromo-2-fluorobenzylamine HCl[2]
Density Not available-

Section 2: Hazard Identification and Toxicological Profile

Based on the hazard classifications for its hydrochloride salt and data from analogous compounds, this compound is expected to be an irritant and potentially harmful if not handled correctly.[3] Substituted benzamides, a related class of compounds, have been noted to cause acute intoxications and may have psychotropic and neurotoxic effects in cases of overexposure.[4]

Table 2: GHS Hazard Classification (Inferred)

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[3]
Acute Toxicity (Oral)Category 4 (Harmful)H302Harmful if swallowed. (Inferred from Benzylamine)[5][6]
Acute Toxicity (Dermal)Category 4 (Harmful)H312Harmful in contact with skin. (Inferred from Benzylamine)[5][6]

Table 3: Toxicological Data (from Analogue Compounds)

MetricValueSpeciesCompoundSource
LD₅₀ (Oral) 1130 mg/kgRatBenzylamine[7]
LD₅₀ (Dermal) >1000 mg/kgRabbitBenzylamine[5]

Section 3: Experimental Protocols for Safety Assessment

To formally establish the safety profile of a novel chemical like this compound, a series of standardized experiments are conducted. Below are representative protocols for key toxicological endpoints.

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

  • Objective: To assess the potential of the chemical to cause skin irritation.

  • Methodology:

    • A commercially available Reconstructed Human Epidermis (RhE) tissue model is used.

    • The test chemical (50 µL of a 10% solution in a suitable solvent, or 25 mg if solid) is applied topically to the surface of the epidermis.

    • The tissue is exposed for 60 minutes at 37°C.

    • Following exposure, the tissue is thoroughly rinsed and incubated for 42 hours to allow for the development of cytotoxic effects.

    • Cell viability is then assessed by measuring the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified by spectrophotometry at 570 nm.

  • Interpretation: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (Category 2).

Protocol 2: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Objective: To determine the acute oral toxicity (LD₅₀) of the substance.

  • Methodology:

    • This method uses a sequential dosing approach, testing one animal at a time.

    • A starting dose is selected based on available information (e.g., 175 mg/kg).

    • A single rodent (typically a female rat) is administered the dose via oral gavage.

    • The animal is observed for 48 hours.

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next is dosed at a lower level (e.g., 55 mg/kg).

    • The test continues until stopping criteria are met, typically after observing a series of reversals in outcome (survival/death).

  • Interpretation: The LD₅₀ value and confidence intervals are calculated from the results using maximum likelihood estimation software. This value determines the acute oral toxicity category.

Section 4: Visualized Workflows and Logical Diagrams

Diagram 1: General Chemical Spill Response Workflow

A Spill Detected B ALERT Personnel & Evacuate Area A->B C Assess the Hazard (Identify Chemical, Check SDS) B->C D Is spill minor & manageable? C->D E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E Yes K Contact Emergency Response Team (e.g., EHS) D->K No F Contain the Spill (Use absorbent pads/sand) E->F G Neutralize & Clean Up (Follow specific procedure) F->G H Package Waste & Label for Disposal G->H I Decontaminate Area & Equipment H->I J Report Incident I->J

Caption: A flowchart for responding to a chemical spill.

Diagram 2: PPE Selection Logic for Handling Halogenated Amines

cluster_0 Hazard Assessment cluster_1 Potential Exposure Routes cluster_2 Required PPE A Task: Handling This compound B Skin/Eye Contact (Irritant) A->B C Inhalation (Respiratory Irritant) A->C E Eye Protection: Chemical Safety Goggles B->E F Hand Protection: Nitrile Gloves (min.) B->F G Body Protection: Lab Coat B->G H Respiratory Protection: Work in Fume Hood C->H D Ingestion (Harmful)

Caption: A decision-making diagram for selecting appropriate PPE.

Section 5: Safe Handling, Storage, and Disposal

Handling:

  • Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Avoid breathing dust or vapors.[8]

  • Wash hands thoroughly after handling.[8]

  • Avoid contact with skin and eyes.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][12]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[8]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

References

The Emerging Landscape of (3-Bromo-5-fluorophenyl)methanamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3-Bromo-5-fluorophenyl)methanamine scaffold is a novel, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a fluorine atom at the meta positions of the phenyl ring, offers a compelling starting point for the design of new therapeutic agents. The bromine provides a vector for further chemical modification, while the fluorine can enhance metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of novel derivatives based on this core, drawing upon data from structurally analogous compounds to illuminate the therapeutic promise of this emerging class of molecules.

Synthetic Pathways: Accessing the Core Scaffold and its Derivatives

The primary route for the synthesis of N-substituted this compound derivatives is through the reductive amination of 3-bromo-5-fluorobenzaldehyde. This versatile and widely used reaction allows for the introduction of a diverse range of substituents on the amine nitrogen, facilitating the exploration of the chemical space around the core scaffold.

A plausible and efficient synthetic workflow is outlined below:

G A 3-Bromo-5-fluorobenzaldehyde C Imine/Iminium Ion Intermediate A->C Condensation B Primary or Secondary Amine (R1R2NH) B->C D N-substituted this compound Derivative C->D Reduction Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->C

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride:

This protocol is a generalized procedure based on established methods for reductive amination.[1][2]

  • Reaction Setup: To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. Acetic acid (1-2 eq) can be added to catalyze this step.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

Potential Biological Activities and Data Presentation

While there is a scarcity of publicly available biological data for derivatives directly stemming from the this compound core, analysis of structurally related compounds in the scientific literature and patent landscape suggests potential applications in several therapeutic areas, most notably in oncology as kinase inhibitors.

Kinase Inhibition

The bromo- and fluoro-substituted phenyl rings are common motifs in kinase inhibitors, where they often occupy hydrophobic pockets and form specific interactions within the ATP-binding site of the enzyme. For instance, derivatives of N-(3-bromophenyl)pyrrolo[2,3-d]pyrimidines have been investigated as potent inhibitors of multiple receptor tyrosine kinases, including VEGFR-2 and PDGFRβ.[2]

Below is a table summarizing the inhibitory activities of some N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines, which share a key N-(3-bromophenyl) moiety with the derivatives discussed in this guide.

Compound ID7-SubstituentPDGFRβ IC50 (µM)VEGFR-2 IC50 (µM)
11a 2'-Chlorobenzyl1.30.04
19a 3',4',5'-Trimethoxybenzyl1.70.49
14a 2',4'-Dichlorobenzyl0.91.1
16a 1-Naphthylmethyl11> 10
18a 4-Phenylbenzyl11> 10

Data extracted from a study on pyrrolo[2,3-d]pyrimidine derivatives as receptor tyrosine kinase inhibitors.[2]

Antibacterial Activity

Substituted pyrazole derivatives containing a 4-bromo-3-methylaniline moiety have demonstrated potent antibacterial activity.[1] This suggests that the bromo- and fluoro-substituted aniline-like core of this compound could be a valuable pharmacophore for the development of novel antibacterial agents.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of these pyrazole derivatives against various bacterial strains.

Compound IDAniline SubstituentS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)E. coli MIC (µg/mL)
16 4-Bromo-3-methyl122
19 3,4-Dichloro0.511
20 3,5-Dichloro0.511

Data from a study on pyrazole derivatives as inhibitors of drug-resistant bacteria.[1]

Signaling Pathways and Mechanism of Action

Given the prevalence of structurally related compounds as kinase inhibitors, a plausible mechanism of action for this compound derivatives is the inhibition of signaling pathways driven by receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Derivative This compound Derivative Derivative->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Activation Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Hypothetical inhibition of the EGFR signaling pathway.

In this proposed mechanism, the derivative would act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is limited, the analysis of structurally related molecules strongly suggests potential as kinase inhibitors for oncology and as antibacterial agents. The synthetic accessibility of these derivatives via reductive amination allows for the rapid generation of diverse chemical libraries for screening.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds for further optimization. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the successful development of these compounds into next-generation therapeutics.

References

An In-depth Technical Guide on the Preliminary Biological Screening of (3-Bromo-5-fluorophenyl)methanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the biological evaluation of compounds containing the (3-Bromo-5-fluorophenyl) moiety. The content herein is collated from various scientific studies and aims to provide a clear understanding of the methodologies employed and the key findings.

Antimicrobial and Antifungal Activity of a (3-Bromo-5-fluorophenyl)methanamine Derivative

A notable derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3), which shares the substituted phenyl ring, has been synthesized and evaluated for its antimicrobial and antifungal properties. The study revealed moderate activity against a panel of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal activities of compound CY3 were determined by assessing its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Microorganism Type MIC (µg/mL)
Pseudomonas aeruginosaBacterium>100
Klebsiella pneumoniaBacterium>100
Escherichia coliBacterium>100
Staphylococcus aureusBacterium>100
Acinetobacter baumanniiBacterium>100
Candida parapsilosisFungus>50
Candida tropicalisFungus>50
Candida albicansFungus>50

Table 1: In vitro antimicrobial and antifungal activity of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3).[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) for the microbial strains was determined using the broth microdilution method, a widely accepted technique in microbiology.[2]

Procedure:

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight. The cultures are then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound (CY3) is serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth medium only) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Microbial Inoculum Preparation Inoculation Inoculation of 96-well plate Inoculum->Inoculation Compound Test Compound Serial Dilution Compound->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC MIC Determination Incubation->MIC MTT_Workflow cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_measurement Measurement Seeding Cell Seeding in 96-well plate Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment MTT_add Addition of MTT solution Treatment->MTT_add Formazan Incubation & Formazan Formation MTT_add->Formazan Solubilization Formazan Solubilization (DMSO) Formazan->Solubilization Absorbance Absorbance Reading (~570 nm) Solubilization->Absorbance

References

Methodological & Application

Synthesis of (3-Bromo-5-fluorophenyl)methanamine experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of (3-Bromo-5-fluorophenyl)methanamine

Introduction

This compound is a substituted benzylamine derivative that serves as a critical building block in medicinal chemistry and drug discovery. The presence of both bromine and fluorine atoms on the phenyl ring offers unique electronic properties and multiple points for further chemical modification. Halogenated organic compounds are of significant interest in the development of novel therapeutic agents, and this particular scaffold allows for the exploration of structure-activity relationships in complex drug molecules. This document provides a detailed experimental protocol for the synthesis of this compound via the reduction of 3-Bromo-5-fluorobenzonitrile.

Reaction Scheme

The synthesis is achieved through the reduction of the nitrile functional group of 3-Bromo-5-fluorobenzonitrile using a strong reducing agent, Lithium Aluminum Hydride (LiAlH₄), in an anhydrous solvent.

Starting Material: 3-Bromo-5-fluorobenzonitrile Product: this compound

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

1. Materials and Equipment

  • Reagents:

    • 3-Bromo-5-fluorobenzonitrile (>97%)

    • Lithium Aluminum Hydride (LiAlH₄, powder or granules)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Hydroxide (NaOH)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Diethyl Ether

    • Hydrochloric Acid (HCl, for salt formation if desired)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser and nitrogen/argon inlet adapter

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice-water bath

    • Heating mantle

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Büchner funnel and filter paper

2. Procedure: Reduction of 3-Bromo-5-fluorobenzonitrile

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (1.2 eq) in anhydrous THF (5 mL per 1 g of LiAlH₄) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-Bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous THF (10 mL per 1 g of nitrile). Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 66 °C for THF) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Quench the reaction by the slow, sequential dropwise addition of:

    • Water (x mL, where x = mass of LiAlH₄ in grams)

    • 15% aqueous Sodium Hydroxide solution (x mL)

    • Water (3x mL)

    • Caution: This process is highly exothermic and generates hydrogen gas. Add the quenching agents very slowly to control the reaction rate.

  • Work-up: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes. Filter the solid through a pad of celite or a Büchner funnel and wash the filter cake thoroughly with diethyl ether or THF.

  • Extraction: Combine the filtrate and the washes in a separatory funnel. If two phases are present, separate them. Extract the aqueous layer, if any, with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reagent and Product Quantities for a Representative Synthesis

CompoundCAS No.MW ( g/mol )Moles (mmol)Mass/VolumeEquivalents
3-Bromo-5-fluorobenzonitrile179898-34-1200.0150.010.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.9560.02.28 g1.2
Anhydrous THF109-99-972.11-~600 mL-
This compound914636-63-4204.04-Theoretical: 10.2 g-

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1][2]

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive. Handle with extreme care under an inert atmosphere.

  • This compound: The product and its hydrochloride salt are irritants. Avoid contact with skin, eyes, and inhalation.[2][3] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Solvents: Anhydrous THF and diethyl ether are highly flammable. Keep away from ignition sources.[1]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification setup 1. Assemble and dry glassware under inert atmosphere add_liah 2. Add LiAlH4 and anhydrous THF to flask, cool to 0°C setup->add_liah add_nitrile 3. Add solution of 3-Bromo-5-fluorobenzonitrile dropwise add_liah->add_nitrile reflux 4. Warm to room temp and reflux for 2-4 hours add_nitrile->reflux quench 5. Cool to 0°C and quench reaction slowly reflux->quench filter 6. Filter aluminum salts and wash with solvent quench->filter extract 7. Extract and combine organic layers filter->extract dry 8. Dry and concentrate solvent in vacuo extract->dry purify 9. Purify by distillation or chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

G A 3-Bromo-5-fluorobenzonitrile (Starting Material) C This compound (Product) A->C Reduction B LiAlH4, Anhydrous THF (Reagents/Conditions) B->C

Caption: Logical relationship of the nitrile reduction reaction.

References

Application Notes and Protocols for the Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reductive amination of 3-bromo-5-fluorobenzaldehyde. This reaction is a critical transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals, where the resulting (3-bromo-5-fluorophenyl)methanamine scaffold is a key building block.

Introduction

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, converting aldehydes and ketones into amines.[1] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine.[2] This methodology is favored in drug discovery and development due to its broad substrate scope, high efficiency, and the stability of the resulting amine products.

For the synthesis of primary amines from aldehydes, such as the conversion of 3-bromo-5-fluorobenzaldehyde to this compound, a large excess of ammonia is often employed to minimize the formation of secondary and tertiary amine byproducts.[3][4] The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being preferred for their mildness and selectivity for the iminium ion over the starting aldehyde.[5][6]

This application note details protocols using two common and effective reducing agents: sodium triacetoxyborohydride and sodium borohydride.

Reaction Pathway: General Overview

The reductive amination of 3-bromo-5-fluorobenzaldehyde with an amine (in this case, ammonia to form a primary amine, or a primary/secondary amine to form a secondary/tertiary amine, respectively) follows a two-step sequence within a single reaction vessel.

reaction_pathway start 3-Bromo-5-fluorobenzaldehyde intermediate Imine/Iminium Ion Intermediate start->intermediate Condensation amine + Amine (R-NH₂) product Amine Product intermediate->product Reduction reducing_agent + Reducing Agent

Caption: General reaction pathway for reductive amination.

Key Reagents and Comparison

The selection of the reducing agent is critical and depends on the specific substrate and desired reaction conditions.

Reducing AgentCommon SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective for imines over aldehydes and ketones.[5] Tolerates a wide range of functional groups.[5] Moisture-sensitive.[7]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)Can reduce aldehydes and ketones; typically added after imine formation is complete.[7] Cost-effective.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Stable in protic solvents.[7] Effective at neutral or slightly acidic pH.[6] Generates toxic cyanide waste.

Experimental Protocols

The following are adapted protocols for the reductive amination of 3-bromo-5-fluorobenzaldehyde. Researchers should perform small-scale trials to optimize conditions for their specific needs.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from general procedures for the reductive amination of aldehydes with ammonia sources.[5][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Bromo-5-fluorobenzaldehyde203.011.0 g4.921.0
Ammonium Acetate (NH₄OAc)77.083.80 g49.210.0
Sodium Triacetoxyborohydride211.941.56 g7.381.5
Dichloromethane (DCM)-25 mL--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-fluorobenzaldehyde (1.0 g, 4.92 mmol) and ammonium acetate (3.80 g, 49.2 mmol).

  • Add dichloromethane (25 mL) and stir the suspension at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.56 g, 7.38 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Stir the mixture vigorously for 20 minutes, then transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

experimental_workflow start Start add_reagents 1. Add 3-bromo-5-fluorobenzaldehyde, ammonium acetate, and DCM to a dry flask. start->add_reagents stir1 2. Stir at room temperature for 30 min. add_reagents->stir1 add_stab 3. Add Sodium Triacetoxyborohydride. stir1->add_stab stir2 4. Stir at room temperature for 12-24h. Monitor reaction progress (TLC/LC-MS). add_stab->stir2 quench 5. Quench with saturated NaHCO₃ solution. stir2->quench extract 6. Separate organic layer and extract aqueous layer with DCM. quench->extract wash_dry 7. Combine organic layers, wash with brine, and dry over Na₂SO₄. extract->wash_dry concentrate 8. Filter and concentrate under reduced pressure. wash_dry->concentrate purify 9. Purify by column chromatography. concentrate->purify end End purify->end

Caption: Experimental workflow for STAB reductive amination.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is adapted from the procedure described by Abdel-Magid et al. for the reductive amination of aldehydes where the imine is formed prior to the addition of the reducing agent.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Bromo-5-fluorobenzaldehyde203.011.0 g4.921.0
Ammonia (7N solution in MeOH)17.03~14 mL~98.4~20.0
Sodium Borohydride37.830.28 g7.381.5
Methanol (MeOH)-20 mL--

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-fluorobenzaldehyde (1.0 g, 4.92 mmol) in methanol (20 mL).

  • Add a 7N solution of ammonia in methanol (~14 mL, ~98.4 mmol) to the aldehyde solution.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the formation of the imine by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.28 g, 7.38 mmol) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the imine is consumed.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

  • Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

Conclusion

The reductive amination of 3-bromo-5-fluorobenzaldehyde is a robust and efficient method for the synthesis of this compound and its derivatives. The choice of protocol, particularly the reducing agent, can be tailored to the specific requirements of the synthesis, such as functional group tolerance and safety considerations. The protocols provided herein serve as a valuable starting point for researchers in the development of novel chemical entities.

References

Application Note: High-Purity Isolation of (3-Bromo-5-fluorophenyl)methanamine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Bromo-5-fluorophenyl)methanamine is a key building block in pharmaceutical and agrochemical research. Its synthesis often results in a crude mixture containing unreacted starting materials, by-products, and other impurities. Achieving high purity of this primary amine is critical for subsequent synthetic steps and biological assays. However, the basic nature of the amine functional group presents a challenge for standard silica gel chromatography, often leading to strong interactions with the acidic silanol groups of the stationary phase, resulting in poor peak shape (tailing) and reduced separation efficiency.[1][2]

This application note details a robust protocol for the purification of this compound using normal-phase column chromatography on silica gel. The methodology incorporates a tertiary amine additive into the mobile phase to neutralize the acidic sites on the silica surface, thereby preventing undesirable interactions and ensuring the elution of the target compound as a sharp, symmetrical peak.[1][3] This method is suitable for researchers, scientists, and drug development professionals seeking a reliable technique for obtaining high-purity aromatic amines.

Data Presentation: Chromatographic Parameters

Successful purification is contingent upon the appropriate selection of the stationary and mobile phases. The parameters below are recommended for the purification of this compound. Preliminary analysis by Thin-Layer Chromatography (TLC) is essential to optimize the eluent composition before scaling up to column chromatography.[4][5]

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective polar adsorbent for normal-phase chromatography.[4][5][6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v)A common solvent system for moderately polar compounds. The addition of triethylamine is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[1][2][7]
Gradient Step-GradientA step-gradient, starting with a lower polarity (e.g., 10% Ethyl Acetate) and increasing, allows for the efficient removal of less polar impurities before eluting the more polar target amine.[4][8]
TLC Analysis (Rƒ value) ~0.3 in the chosen eluentAn Rƒ value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, facilitating good separation.[8]
Column Loading Ratio 1:30 to 1:50 (Crude sample weight : Silica gel weight)This ratio ensures that the column is not overloaded, which is critical for achieving optimal separation.[5][9]

Experimental Protocol

This protocol outlines the complete workflow for the purification of this compound.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp (254 nm)

  • Collection tubes/flasks

  • Rotary evaporator

2. Mobile Phase Preparation

  • Prepare the initial, low-polarity mobile phase (e.g., 90:10:1 Hexane:Ethyl Acetate:Triethylamine).

  • Prepare subsequent, higher-polarity mobile phases for the step-gradient (e.g., 80:20:1, 70:30:1 Hexane:Ethyl Acetate:Triethylamine).

  • Degas the solvents if using an automated flash chromatography system.

3. TLC Analysis for Solvent System Optimization

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the plate in a chamber containing a prepared mobile phase.

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio until the target compound has an Rƒ value of approximately 0.3, with good separation from major impurities.

4. Column Packing (Wet Method)

  • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.[6]

  • Add a thin layer of sand (approx. 1 cm) over the plug.[6]

  • In a separate beaker, prepare a slurry of silica gel in the initial low-polarity mobile phase.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to promote uniform packing of the silica gel.[6]

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.[5]

5. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the mobile phase to the top of the column and again drain to the top of the sand. Repeat this wash step 2-3 times to ensure the entire sample is loaded onto the silica gel in a narrow band.

6. Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase.

  • Begin elution by opening the stopcock to achieve a steady flow rate. For flash chromatography, apply moderate air pressure.[8]

  • Collect the eluent in a series of labeled test tubes or flasks.[4]

  • As the elution progresses, systematically increase the polarity of the mobile phase according to the planned step-gradient.[4]

7. Fraction Analysis and Product Isolation

  • Monitor the separation by analyzing the collected fractions with TLC.[4]

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis & Isolation cluster_final Final Product Crude_Sample Crude Sample TLC_Analysis 1. TLC Analysis (Optimize Eluent, Rf ≈ 0.3) Crude_Sample->TLC_Analysis Column_Prep 2. Column Preparation (Wet Packing with Silica Gel) TLC_Analysis->Column_Prep Sample_Loading 3. Sample Loading (Minimal Solvent) Column_Prep->Sample_Loading Elution 4. Elution (Step-Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Fraction_Analysis->Elution Adjust Gradient if Needed Combine_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the HPLC Analysis of (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the quantitative analysis and chiral separation of (3-Bromo-5-fluorophenyl)methanamine using High-Performance Liquid Chromatography (HPLC). It includes a reversed-phase (RP-HPLC) method for determining purity and a chiral HPLC method for separating its enantiomers. Additionally, a framework for a stability-indicating method is described. These methods are designed for researchers, scientists, and professionals in the field of drug development and quality control.

Part 1: Reversed-Phase HPLC Method for Purity Determination

This method is suitable for the quantitative determination of this compound in bulk drug substance, allowing for the assessment of purity and the detection of related substances.

Experimental Protocol

1.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium Acetate (analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

1.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (30% B), 5-20 min (30% to 70% B), 20-25 min (70% B), 25.1-30 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 30 minutes

1.1.3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare as described for the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

Data Presentation (Representative Data)

Table 1: System Suitability Test Results

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry)≤ 2.01.15
Theoretical Plates≥ 20006800
RSD of Peak Area (n=6)≤ 1.0%0.45%
RSD of Retention Time (n=6)≤ 1.0%0.12%

Table 2: Method Validation Summary (Representative Data)

ParameterConcentration Range (µg/mL)Result
Linearity (r²) 1 - 2000.9998
Accuracy (% Recovery) 50, 100, 15099.2% - 101.5%
Precision (% RSD)
- Repeatability1000.55%
- Intermediate Precision1000.78%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Part 2: Chiral HPLC Method for Enantiomeric Separation

This method is designed to separate and quantify the enantiomers of this compound. This is critical as enantiomers can have different pharmacological activities.

Experimental Protocol

2.1.1. Instrumentation and Materials

  • HPLC System: As described in Part 1.

  • Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., CHIRALPAK® IA, 250 mm x 4.6 mm, 5 µm).

  • Reagents:

    • n-Hexane (HPLC grade).

    • Isopropanol (IPA) (HPLC grade).

    • Diethylamine (DEA) (analytical grade).

  • Sample Diluent: n-Hexane/IPA (90:10, v/v).

2.1.2. Chromatographic Conditions

ParameterCondition
Column CHIRALPAK® IA, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 20 minutes

2.1.3. Preparation of Solutions

  • Racemic Standard (200 µg/mL): Accurately weigh 20 mg of racemic this compound and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (200 µg/mL): Prepare the test sample as described for the racemic standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.

Data Presentation (Representative Data)

Table 3: Chiral Separation Performance

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)12.514.8
Resolution (Rs)\multicolumn{2}{c}{> 2.0}
Enantiomeric Excess (%)\multicolumn{2}{c}{To be determined from sample peak areas}

Part 3: Stability-Indicating Method Development Framework

A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products.

Forced Degradation Protocol

Subject the sample solution (approx. 1 mg/mL) to the following stress conditions to generate potential degradation products. Analyze the stressed samples using the RP-HPLC method described in Part 1.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

Data Presentation (Representative Data)

Table 4: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid Hydrolysis~12%Main peak decreases; two new degradation peaks observed.
Base Hydrolysis~8%Main peak decreases; one major degradation peak observed.
Oxidation~5%Minor degradation observed.
Thermal< 2%The compound is relatively stable to heat.
Photolytic< 1%The compound is stable to light.

The RP-HPLC method should demonstrate baseline resolution between the main this compound peak and all degradation product peaks.

Part 4: Visualized Workflows

General HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: General workflow for HPLC sample analysis.

Chiral Method Development Logic

Chiral_Method_Dev cluster_screening Column & Mobile Phase Screening start Racemic Analyte col_select Select Chiral Columns (e.g., Polysaccharide-based) start->col_select mp_normal Normal Phase (Hexane/Alcohol) col_select->mp_normal Test with mp_polar Polar Organic (ACN/MeOH) col_select->mp_polar Test with mp_rp Reversed Phase (ACN/Water) col_select->mp_rp Test with optimization Optimization mp_normal->optimization Initial Separation? mp_polar->optimization Initial Separation? mp_rp->optimization Initial Separation? params Adjust: - % Modifier - Additives (DEA/TFA) - Flow Rate - Temperature optimization->params validation Method Validation optimization->validation Optimized Method

Caption: Decision workflow for chiral HPLC method development.

(3-Bromo-5-fluorophenyl)methanamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromo-5-fluorophenyl)methanamine , also known as 3-bromo-5-fluorobenzylamine, is a valuable building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive aminomethyl group on a phenyl ring, provides a versatile scaffold for the construction of a diverse range of biologically active molecules. The presence of the bromine atom allows for further structural elaboration through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, targeting researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of TRPA1 Modulators

Introduction: The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a well-validated target for the development of novel analgesics for the treatment of inflammatory and neuropathic pain. This compound can be utilized as a key building block in the synthesis of potent TRPA1 modulators.

Application: This building block is particularly useful for introduction into heterocyclic scaffolds via amide bond formation. The bromo- and fluoro-substituents on the phenyl ring can be strategically employed to modulate the physicochemical properties and target engagement of the final compound.

Synthetic Workflow for TRPA1 Modulator Synthesis

workflow A This compound C Amide Coupling (HATU, DIPEA, DCM) A->C B Carboxylic Acid Derivative (e.g., Pyrrolidine-2-carboxylic acid derivative) B->C D Purification (Chromatography) C->D E TRPA1 Modulator D->E

Figure 1. General workflow for the synthesis of TRPA1 modulators.

Experimental Protocol: Amide Coupling for the Synthesis of a TRPA1 Modulator Intermediate

This protocol is adapted from patent literature describing the synthesis of substituted heterocyclic sulfonamide compounds as TRPA1 modulators.

Materials:

  • This compound

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.1 equivalents) and this compound (1.0 equivalent) in dichloromethane (DCM), add HATU (1.1 equivalents).

  • To the resulting mixture, add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide product.

Quantitative Data:

Reactant 1Reactant 2Coupling ReagentBaseSolventProductYield (%)
This compound(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acidHATUDIPEADCM(2S,4R)-N-((3-bromo-5-fluorophenyl)methyl)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxamideNot Reported in Source

Yields can vary depending on the specific reaction conditions and scale.

Application Note 2: Elaboration of the Bromophenyl Moiety via Cross-Coupling Reactions

Introduction: The bromine atom on the this compound scaffold serves as a synthetic handle for introducing further molecular complexity. This is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Application: This strategy allows for the exploration of the structure-activity relationship (SAR) by introducing a variety of substituents at the 3-position of the phenyl ring. These modifications can significantly impact the biological activity, selectivity, and pharmacokinetic profile of the resulting molecules.

Logical Relationship of Cross-Coupling Reactions

cross_coupling cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products start This compound Derivative suzuki Suzuki-Miyaura (+ Boronic Acid/Ester) start->suzuki buchwald Buchwald-Hartwig (+ Amine/Amide) start->buchwald sonogashira Sonogashira (+ Alkyne) start->sonogashira product_suzuki Biaryl Derivative suzuki->product_suzuki product_buchwald Aryl-Amine/Amide Derivative buchwald->product_buchwald product_sonogashira Aryl-Alkyne Derivative sonogashira->product_sonogashira

Figure 2. Cross-coupling reactions for scaffold diversification.

General Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • N-protected this compound derivative

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • In a reaction vessel, combine the N-protected this compound derivative (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Degas the vessel and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Hypothetical Example):

Aryl Boronic AcidCatalystBaseSolventProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ON-protected (3-Phenyl-5-fluorophenyl)methanamine85
Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃TolueneN-protected (3-(Pyridin-3-yl)-5-fluorophenyl)methanamine78

Signaling Pathway Diagram

While specific signaling pathway information for compounds derived from this compound is not extensively available in the public domain, a general representation of a kinase inhibitor's mechanism of action is provided below, as this is a common target class for such scaffolds.

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Ligand Binding & Dimerization Substrate Substrate Protein Kinase->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival, etc.) pSubstrate->Response Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->Kinase Inhibition

Figure 3. General mechanism of a receptor tyrosine kinase inhibitor.

Disclaimer: The experimental protocols provided are general and may require optimization for specific applications. Researchers should always adhere to appropriate laboratory safety procedures. The quantitative data presented are illustrative and may not be representative of all experimental outcomes.

Application Notes and Protocols: (3-Bromo-5-fluorophenyl)methanamine in the Discovery of IRAK-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (3-Bromo-5-fluorophenyl)methanamine as a key building block in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. The information is based on data disclosed in patent literature, supplemented with established methodologies in kinase drug discovery.

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a crucial component of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon activation, IRAK-4 phosphorylates IRAK-1, leading to the activation of downstream signaling pathways, most notably the NF-κB pathway, which results in the production of pro-inflammatory cytokines. Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors of IRAK-4 is a promising therapeutic strategy for these conditions.

The this compound scaffold has been identified as a valuable component in the design of novel IRAK-4 inhibitors. The bromine and fluorine substitutions on the phenyl ring provide opportunities for modulating the physicochemical properties of the molecule and for establishing key interactions within the ATP-binding pocket of the IRAK-4 kinase domain.

Application: Synthesis of a Potent IRAK-4 Inhibitor

This compound can be utilized as a key intermediate in the synthesis of a variety of heterocyclic compounds designed to inhibit IRAK-4. A notable example is the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors. In this context, the amine group of this compound is used to form a crucial bond with the core heterocyclic scaffold.

Quantitative Data

The following table summarizes the biological activity of a representative IRAK-4 inhibitor synthesized using this compound, as described in patent WO2017004133A1.

Compound IDStructureIRAK-4 IC50 (nM)
1-137 7-(3-bromo-5-fluorobenzyl)-2-(2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine1-100

Note: The patent provides a range for the IC50 value. Further dose-response studies would be required to determine a precise value.

Experimental Protocols

A. Synthesis of 7-(3-bromo-5-fluorobenzyl)-2-(2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 1-137)

This protocol is adapted from the general synthetic schemes described in patent WO2017004133A1.

Materials:

  • 2-(2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Reaction Mixture: To a solution of 2-(2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 7-(3-bromo-5-fluorobenzyl)-2-(2,6-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

B. IRAK-4 Biochemical Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of a compound against IRAK-4 using a luminescence-based kinase assay.

Materials:

  • Recombinant human IRAK-4 enzyme

  • Kinase substrate (e.g., a peptide or protein substrate of IRAK-4)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the IRAK-4 enzyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near its Km for IRAK-4.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

C. Cellular Assay: Inhibition of NF-κB Activation (General Protocol)

This protocol describes a general method to assess the cellular activity of an IRAK-4 inhibitor by measuring its effect on NF-κB activation in a relevant cell line.

Materials:

  • Human cell line expressing the IL-1 receptor (e.g., HEK293-hTLR4/IL-1R or THP-1 cells)

  • Cell culture medium and supplements

  • NF-κB reporter construct (e.g., luciferase reporter driven by an NF-κB response element)

  • Transfection reagent

  • IL-1β or other appropriate stimulus (e.g., LPS)

  • Test compound (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well white cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells according to standard protocols. For reporter assays, transfect the cells with the NF-κB luciferase reporter construct using a suitable transfection reagent.

  • Compound Treatment: Seed the transfected cells into a 96-well plate. After allowing the cells to adhere, treat them with serial dilutions of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-1β) to activate the IRAK-4 pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 6-8 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay). Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TAK1_complex TAK1 Complex TRAF6->TAK1_complex TAK1_complex->IKK_complex IkappaB IκB IKK_complex->IkappaB P NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Inhibitor This compound -based Inhibitor Inhibitor->IRAK4

Caption: IRAK-4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: this compound & Core Heterocycle synthesis Chemical Synthesis (e.g., Alkylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification compound Pure Inhibitor Compound purification->compound biochemical_assay IRAK-4 Biochemical Assay (IC50 Determination) compound->biochemical_assay cellular_assay Cellular Assay (NF-κB Reporter Assay) compound->cellular_assay data_analysis Data Analysis & SAR biochemical_assay->data_analysis cellular_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for Synthesis and Evaluation of IRAK-4 Inhibitors.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing (3-Bromo-5-fluorophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors, with a specific focus on methodologies analogous to those that would involve (3-bromo-5-fluorophenyl)methanamine. While a direct, documented synthesis of a kinase inhibitor commencing from this compound is not prevalent in publicly accessible literature, this guide outlines a representative synthesis of a potent epidermal growth factor receptor (EGFR) inhibitor. The protocol utilizes a structurally similar and commonly employed starting material, 3-bromo-5-fluoroaniline, to construct a substituted aminopyrimidine scaffold. This class of compounds is of significant interest in medicinal chemistry due to its potential to target dysregulated kinase signaling pathways in oncology. The provided protocols are based on established synthetic methodologies for kinase inhibitor development.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a central strategy in modern drug discovery. The quinazoline and pyrimidine scaffolds are "privileged" structures in the design of kinase inhibitors, frequently serving as the core of molecules that target the ATP-binding site of kinases like EGFR.

The use of halogenated aromatic building blocks is a common strategy in the synthesis of these inhibitors. The bromine and fluorine substituents on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further synthetic modifications. While this compound is a potential building block, the corresponding aniline, 3-bromo-5-fluoroaniline, is more commonly cited in the synthesis of kinase inhibitors that target the hinge region of the kinase domain. This document provides a detailed protocol for the synthesis of a hypothetical, yet representative, EGFR inhibitor, designated PyridoPharm-735 , using 3-bromo-5-fluoroaniline.

Target Signaling Pathway: EGFR Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive uncontrolled cell growth.[2][3] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block these signaling cascades, making EGFR an important therapeutic target.[2][4]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor PyridoPharm-735 (EGFR Inhibitor) Inhibitor->EGFR Inhibits

EGFR Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the hypothetical, yet representative, data for the synthesis and biological evaluation of the target compound, PyridoPharm-735 .

ParameterValue
Synthesis
Step 1 Yield (Intermediate I)85%
Step 2 Yield (PyridoPharm-735)70%
Overall Yield59.5%
Purity (LC-MS)>98%
Biological Activity
EGFR Kinase IC5025 nM
A549 Cell Line IC50150 nM

Experimental Protocols

The following protocols describe a plausible synthesis for a hypothetical EGFR inhibitor, PyridoPharm-735 , based on common reactions in medicinal chemistry for this class of compounds.

Overall Synthetic Workflow

Synthesis_Workflow SM1 3-Bromo-5-fluoroaniline Step1 Nucleophilic Aromatic Substitution (SNAr) SM1->Step1 SM2 2,4-dichloro-5-ethylpyrimidine SM2->Step1 Intermediate Intermediate I: N-(3-bromo-5-fluorophenyl)-2-chloro -5-ethylpyrimidin-4-amine Step1->Intermediate Step2 Second SNAr Intermediate->Step2 SM3 4-aminomorpholine SM3->Step2 Product Final Product: PyridoPharm-735 Step2->Product Purification Purification & Characterization Product->Purification

General Synthetic Workflow for PyridoPharm-735.
Protocol 1: Synthesis of Intermediate I: N-(3-bromo-5-fluorophenyl)-2-chloro-5-ethylpyrimidin-4-amine

Materials:

  • 3-Bromo-5-fluoroaniline (1.0 eq)

  • 2,4-dichloro-5-ethylpyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Isopropanol (IPA)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 3-bromo-5-fluoroaniline and 2,4-dichloro-5-ethylpyrimidine in isopropanol.

  • Add DIPEA to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain Intermediate I.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of PyridoPharm-735

Materials:

  • Intermediate I (1.0 eq)

  • 4-aminomorpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve Intermediate I in DMF.

  • Add 4-aminomorpholine and potassium carbonate to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield PyridoPharm-735.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of the synthesized compound against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit)

  • PyridoPharm-735 (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of PyridoPharm-735 in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted compound to the wells of a 96-well plate.

  • Add the EGFR enzyme and the substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

While the direct synthesis of kinase inhibitors from this compound is not widely reported, the principles of medicinal chemistry allow for the design of robust synthetic routes using structurally related and readily available starting materials like 3-bromo-5-fluoroaniline. The provided protocols for the synthesis and evaluation of the hypothetical EGFR inhibitor, PyridoPharm-735, serve as a representative guide for researchers in the field of kinase inhibitor drug discovery. These methods, centered around the versatile aminopyrimidine scaffold, offer a solid foundation for the development of novel therapeutic agents targeting aberrant kinase activity in cancer and other diseases. The detailed workflows and pathway diagrams are intended to facilitate the practical implementation and conceptual understanding of these synthetic and biological evaluation processes.

References

Application Notes and Protocols for the Derivatization of (3-Bromo-5-fluorophenyl)methanamine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-fluorophenyl)methanamine is a valuable starting material in medicinal chemistry for the generation of compound libraries aimed at structure-activity relationship (SAR) studies. The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for diverse chemical modifications and allows for the exploration of how these substitutions influence biological activity. Derivatization of the primary amine functionality is a common strategy to modulate the physicochemical properties, binding interactions, and pharmacokinetic profiles of lead compounds. This document provides detailed protocols for three common derivatization techniques: N-acylation, N-sulfonylation, and reductive amination, and presents a framework for organizing the resulting SAR data.

I. Derivatization Strategies for SAR Studies

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following derivatization strategies are widely employed to explore the chemical space around this scaffold:

  • N-Acylation: The formation of amides is a fundamental transformation in medicinal chemistry. Acylation with a diverse range of carboxylic acids or their activated derivatives allows for the introduction of various substituents, influencing properties such as hydrogen bonding capacity, lipophilicity, and steric bulk.

  • N-Sulfonylation: The synthesis of sulfonamides is another key strategy. Sulfonamides are known to be bioisosteres of amides and can offer different hydrogen bonding patterns and improved metabolic stability.[1]

  • Reductive Amination: This powerful reaction allows for the introduction of a wide variety of alkyl or arylalkyl groups to the nitrogen atom, leading to the formation of secondary or tertiary amines.[2] This method is highly versatile for probing the impact of N-substitution on biological activity.

II. Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product.

Protocol 1: N-Acylation of this compound

Objective: To synthesize a library of N-(3-bromo-5-fluorobenzyl)amides for SAR studies.

Materials:

  • This compound

  • A diverse set of carboxylic acids (or corresponding acyl chlorides)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) for carboxylic acids

  • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure using a Carboxylic Acid and Coupling Agent:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Sulfonylation of this compound

Objective: To prepare a series of N-(3-bromo-5-fluorobenzyl)sulfonamides.

Materials:

  • This compound

  • A diverse set of sulfonyl chlorides

  • Base (e.g., Pyridine or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure sulfonamide derivative.

  • Confirm the structure of the product by spectroscopic methods (NMR, MS).

Protocol 3: Reductive Amination of this compound

Objective: To synthesize a library of N-alkylated or N-arylalkylated derivatives of this compound.

Materials:

  • This compound

  • A diverse set of aldehydes or ketones

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN))[2]

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or methanol)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCE, add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary or tertiary amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Data Presentation for SAR Studies

A systematic presentation of the biological data is crucial for elucidating structure-activity relationships. The following table provides an illustrative example of how to organize data for a series of derivatives of this compound targeting a hypothetical enzyme.

Table 1: Illustrative Structure-Activity Relationship Data for this compound Derivatives

Compound IDR GroupModification TypeTarget Enzyme IC₅₀ (nM)Cellular Potency EC₅₀ (µM)
Parent H->10,000>50
1a -C(O)CH₃N-Acylation85012.5
1b -C(O)PhN-Acylation4205.8
1c -C(O)-c-PrN-Acylation6309.2
2a -S(O)₂CH₃N-Sulfonylation95015.1
2b -S(O)₂PhN-Sulfonylation3104.3
2c -S(O)₂-thienylN-Sulfonylation2503.1
3a -CH₂CH₃Reductive Amination120020.7
3b -CH₂-c-HexReductive Amination78011.4
3c -CH₂(4-F-Ph)Reductive Amination1501.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

IV. Visualizations

Experimental Workflow

The general workflow for the derivatization of this compound and subsequent biological evaluation is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start This compound Derivatization Derivatization (Acylation, Sulfonylation, Reductive Amination) Start->Derivatization Purification Purification (Chromatography) Derivatization->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assay) Characterization->Screening Data Data Analysis Screening->Data SAR SAR Analysis Data->SAR SAR_Logic cluster_derivatives Derivative Library Core This compound Core Amides N-Acyl Derivatives Core->Amides Sulfonamides N-Sulfonyl Derivatives Core->Sulfonamides Amines N-Alkyl/Arylalkyl Derivatives Core->Amines BioActivity Biological Activity Data (IC50, EC50, etc.) Amides->BioActivity Sulfonamides->BioActivity Amines->BioActivity SAR Structure-Activity Relationship BioActivity->SAR

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (3-Bromo-5-fluorophenyl)methanamine. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and comparative data to enhance yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing practical solutions and optimization strategies.

Route 1: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

Q1: My reductive amination reaction shows low conversion to the desired amine. What are the likely causes and how can I improve the yield?

A1: Low conversion in reductive amination can stem from several factors. Firstly, incomplete formation of the intermediate imine is a common issue. To address this, ensure your reagents are anhydrous, as water can hydrolyze the imine. The use of a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can be beneficial. Additionally, a mild acid catalyst, like acetic acid, can facilitate imine formation.

Another possibility is that the reducing agent is not effective enough or is degrading. For instance, sodium triacetoxyborohydride (STAB) is sensitive to moisture. Ensure it is of high quality and handled appropriately. If using sodium borohydride, it should be added after allowing sufficient time for the imine to form, as it can also reduce the starting aldehyde.

Q2: I am observing significant amounts of the starting aldehyde in my crude product. How can I drive the reaction to completion?

A2: The presence of unreacted aldehyde suggests that either the imine formation is slow or the reduction of the aldehyde is competing with the reduction of the imine. To favor imine formation, you can increase the concentration of the ammonia source (e.g., ammonium acetate, ammonia in methanol). Using a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is highly recommended.[1] If you must use a less selective reagent like sodium borohydride, ensure the imine has fully formed before its addition.

Q3: Purification of the final amine is proving difficult, with the product being contaminated with a persistent impurity. What is this impurity and how can I remove it?

A3: A common impurity in reductive amination is the unreduced imine intermediate. Due to its similar polarity to the amine product, it can be challenging to separate by standard column chromatography. An effective purification technique is an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine and any unreacted imine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This process should be repeated to ensure high purity.

Route 2: Reduction of 3-Bromo-5-fluorobenzonitrile

Q4: My nitrile reduction is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A4: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions, arising from the reaction of the initially formed primary amine with the intermediate imine. To suppress this, several strategies can be employed. When performing catalytic hydrogenation (e.g., with H2/Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can significantly increase the selectivity for the primary amine by competitively inhibiting the reaction of the product amine with the imine intermediate. The choice of catalyst is also crucial, with some catalysts being more selective for primary amine formation.

Q5: I am using a metal hydride reducing agent like LiAlH4 or a borane complex, but the reaction is sluggish or gives a low yield. What can I do to optimize this?

A5: Sluggish reactions with metal hydrides can be due to several factors. Ensure that the reagents and solvent are strictly anhydrous, as these reagents react violently with water. Tetrahydrofuran (THF) is a common solvent for these reductions. If using a borane complex like BH3-THF, gentle heating may be required to drive the reaction to completion. However, be cautious as overheating can lead to side reactions. The stoichiometry of the reducing agent is also critical; a sufficient excess should be used to ensure complete reduction of the nitrile.

Q6: The work-up procedure for my nitrile reduction is complicated and I am losing product. Is there a simpler way to isolate the amine?

A6: The work-up for reductions using reagents like LiAlH4 can be challenging. A carefully controlled quench with water and a base (e.g., NaOH solution) is necessary to decompose the aluminum salts into a filterable solid. An alternative is to use a reducing agent that offers a simpler work-up. For example, catalytic hydrogenation results in a cleaner reaction mixture where the catalyst can be simply filtered off. If using a borane reagent, an acidic work-up is typically required to hydrolyze the borane-amine complex, followed by basification to liberate the free amine.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize typical reaction conditions and expected outcomes for the two primary synthetic routes to this compound. This data is compiled from general principles of similar reactions and should be used as a starting point for optimization.

Table 1: Reductive Amination of 3-Bromo-5-fluorobenzaldehyde

ParameterMethod AMethod BMethod C
Starting Material 3-Bromo-5-fluorobenzaldehyde3-Bromo-5-fluorobenzaldehyde3-Bromo-5-fluorobenzaldehyde
Ammonia Source Ammonium AcetateAmmonia in Methanol (7N)Ammonium Chloride
Reducing Agent Sodium TriacetoxyborohydrideSodium BorohydrideSodium Cyanoborohydride
Solvent Dichloromethane (DCM)Methanol (MeOH)Methanol (MeOH)
Temperature Room Temperature0 °C to Room TemperatureRoom Temperature
Typical Yield 60-80%50-70%65-85%
Key Considerations Moisture sensitive reagent.Add NaBH4 after imine formation.Toxic cyanide byproduct.

Table 2: Reduction of 3-Bromo-5-fluorobenzonitrile

ParameterMethod DMethod EMethod F
Starting Material 3-Bromo-5-fluorobenzonitrile3-Bromo-5-fluorobenzonitrile3-Bromo-5-fluorobenzonitrile
Reducing Agent H2 / Raney NickelLithium Aluminum Hydride (LiAlH4)Borane-THF complex (BH3·THF)
Solvent Methanol with AmmoniaAnhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature Room Temperature0 °C to Reflux0 °C to Room Temperature
Typical Yield 70-90%75-95%70-90%
Key Considerations Requires hydrogenation equipment.Pyrophoric reagent, careful work-up.Requires acidic work-up.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromo-5-fluorobenzaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • 2M Sodium hydroxide

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-Bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with 1M HCl.

  • Separate the aqueous layer and basify to pH > 12 with 2M NaOH.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify further by distillation or column chromatography if necessary.

Protocol 2: Synthesis of this compound via Nitrile Reduction

This protocol is a general guideline and requires appropriate safety precautions for handling pyrophoric reagents.

Materials:

  • 3-Bromo-5-fluorobenzonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add a solution of 3-Bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid precipitate and wash thoroughly with THF and diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • Purify further by distillation or column chromatography if necessary.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_product Product cluster_route1 Route 1 Aldehyde 3-Bromo-5-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Nitrile 3-Bromo-5-fluorobenzonitrile Amine This compound Nitrile->Amine Reduction (e.g., LiAlH4, H2/Catalyst) Imine->Amine Reduction (e.g., NaBH(OAc)3)

Caption: Synthetic pathways to this compound.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine No/Low GoodImine Imine Formation is Good CheckImine->GoodImine Yes AddDehydrating Add Dehydrating Agent (e.g., Molecular Sieves) IncompleteImine->AddDehydrating AddAcid Add Mild Acid Catalyst (e.g., Acetic Acid) IncompleteImine->AddAcid CheckReduction Check Reduction Step GoodImine->CheckReduction CheckReagent Check Reducing Agent Quality/ Increase Equivalents CheckReduction->CheckReagent Incomplete Reduction ChangeReagent Use More Selective Reducing Agent (e.g., NaBH(OAc)3) CheckReduction->ChangeReagent Aldehyde Consumed End Improved Yield AddDehydrating->End AddAcid->End CheckReagent->End ChangeReagent->End

Caption: Troubleshooting workflow for low yield in reductive amination.

Nitrile_Reduction_Issues Start Poor Selectivity in Nitrile Reduction SideProducts Formation of Secondary/ Tertiary Amines Start->SideProducts CatalyticHydrogenation Catalytic Hydrogenation? SideProducts->CatalyticHydrogenation AddAmmonia Add Ammonia/ Ammonium Hydroxide CatalyticHydrogenation->AddAmmonia Yes MetalHydride Metal Hydride Reduction CatalyticHydrogenation->MetalHydride No ChangeCatalyst Screen Different Catalysts AddAmmonia->ChangeCatalyst End Improved Selectivity AddAmmonia->End ChangeCatalyst->End ControlStoichiometry Control Stoichiometry of Reducing Agent MetalHydride->ControlStoichiometry ControlStoichiometry->End

Caption: Logic for improving selectivity in nitrile reduction.

References

Technical Support Center: Purification of (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (3-Bromo-5-fluorophenyl)methanamine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.

Column Chromatography

Issue: The amine compound streaks or shows poor separation on a silica gel column.

Possible Causes & Solutions:

CauseSolution
Acidic nature of silica gel Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent.
Inappropriate solvent system The polarity of the eluent may not be optimal for separating the target compound from impurities.
- Too polar: The compound and impurities elute too quickly, resulting in poor separation. Reduce the polarity of the eluent (e.g., decrease the proportion of methanol in dichloromethane).
- Not polar enough: The compound moves too slowly or not at all. Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in hexanes).
Column overloading Too much crude material has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general guideline is a sample-to-silica ratio of 1:30 to 1:100 by weight.

Workflow for Column Chromatography Purification

cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare silica gel slurry in non-polar solvent pack_column Pack column uniformly prep_slurry->pack_column equilibrate Equilibrate with mobile phase pack_column->equilibrate load_sample Load sample onto column equilibrate->load_sample dissolve_sample Dissolve crude amine in minimal solvent dissolve_sample->load_sample elute Elute with chosen mobile phase load_sample->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate

Caption: Workflow for purifying this compound by column chromatography.

Recrystallization

Issue: The amine fails to crystallize or oils out of solution.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent choice The solubility profile of the amine in the chosen solvent is not suitable for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
- Test a range of solvents: Systematically test single and mixed solvent systems. Common choices for amines include hexanes, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes.
Presence of impurities Impurities can inhibit crystal formation. If the crude material is very impure, consider a preliminary purification step like acid-base extraction or a quick filtration through a silica plug.
Cooling too rapidly Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to handle. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation The solution may be supersaturated, preventing crystal nucleation.
- Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites.
- Seed crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Logical Flow for Troubleshooting Recrystallization

start Crude Amine Fails to Crystallize check_solvent Is the solvent system appropriate? start->check_solvent change_solvent Test different single or mixed solvent systems check_solvent->change_solvent No check_purity Is the crude material of sufficient purity? check_solvent->check_purity Yes change_solvent->check_purity pre_purify Perform acid-base extraction or silica plug filtration check_purity->pre_purify No check_cooling Was the cooling rate too fast? check_purity->check_cooling Yes pre_purify->start slow_cool Allow slow cooling to room temperature check_cooling->slow_cool Yes check_saturation Is the solution supersaturated? check_cooling->check_saturation No slow_cool->start induce_crystallization Scratch flask or add seed crystals check_saturation->induce_crystallization Yes success Pure Crystals Obtained check_saturation->success No induce_crystallization->success

Caption: Troubleshooting logic for recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities will largely depend on your synthetic route. Here are two common methods and their potential byproducts:

Synthetic RouteStarting MaterialPotential Impurities
Reduction of Nitrile 3-Bromo-5-fluorobenzonitrile- Unreacted starting nitrile- Aldehyde or carboxylic acid from nitrile hydrolysis
Reductive Amination 3-Bromo-5-fluorobenzaldehyde- Unreacted starting aldehyde- 3-Bromo-5-fluorobenzyl alcohol (from aldehyde reduction)- Secondary and tertiary amine byproducts

Q2: My amine is an oil at room temperature. How can I purify it by recrystallization?

A2: If the free base of your amine is an oil, a common and effective strategy is to convert it into a salt, which is often a stable, crystalline solid. The hydrochloride salt is the most common choice.[1]

Protocol for Hydrochloride Salt Formation:

  • Dissolve your crude amine in a suitable solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • The resulting amine hydrochloride can then be recrystallized from a more polar solvent system, such as ethanol, methanol, or water/ethanol mixtures.[2]

Q3: What is a good starting point for a TLC solvent system for this compound?

A3: A good starting point for developing a TLC solvent system for a moderately polar aromatic amine like this compound is a mixture of a non-polar and a polar solvent.

Recommended Solvent Systems (starting ratios)
Hexanes : Ethyl Acetate (e.g., 7:3 or 1:1)
Dichloromethane : Methanol (e.g., 9.5:0.5 or 9:1)

For column chromatography, aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate. Remember to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking.

Q4: How can I visualize this compound on a TLC plate?

A4: this compound can be visualized on a TLC plate using a few different methods:

Visualization MethodDescription
UV Light (254 nm) The aromatic ring will absorb UV light, appearing as a dark spot on a fluorescent TLC plate.
Potassium Permanganate Stain This is a general stain for compounds that can be oxidized. The amine will appear as a yellow or brown spot on a purple background.
Ninhydrin Stain This stain is specific for primary and secondary amines, which will typically appear as a purple or pink spot upon heating.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol is useful for removing neutral and acidic impurities from the crude amine.

  • Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

  • Separate the aqueous layer, which now contains the protonated amine.

  • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 6 M NaOH) until the pH is >10. The free amine will precipitate or form an oil.

  • Extract the free amine back into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified amine.

Workflow for Acid-Base Extraction

start Crude Amine in Organic Solvent add_acid Extract with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Amine Salt) separate1->aqueous_layer organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 basify Basify with 6M NaOH aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 organic_layer2 Organic Layer (Purified Amine) separate2->organic_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate final_product Purified Amine dry_concentrate->final_product

References

Technical Support Center: Synthesis of (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (3-Bromo-5-fluorophenyl)methanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential impurities?

The most prevalent laboratory-scale synthesis of this compound involves the reduction of 3-bromo-5-fluorobenzonitrile. This reduction is typically achieved using a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as Tetrahydrofuran (THF).

During this process, several impurities can arise from incomplete reactions or side reactions. The most common impurities are:

  • Unreacted Starting Material: 3-bromo-5-fluorobenzonitrile

  • Partially Reduced Intermediate (Imine): This intermediate is generally unstable and, upon aqueous workup, hydrolyzes to form 3-bromo-5-fluorobenzaldehyde.

  • Hydrolysis Product: 3-bromo-5-fluorobenzamide can form if trace amounts of water are present in the reaction mixture before the complete reduction of the nitrile.

  • Debromination Product: (3-Fluorophenyl)methanamine can be formed through the hydrogenolysis of the carbon-bromine bond, especially if catalytic hydrogenation is used, but it can also occur with other reducing agents under harsh conditions.

  • Secondary Amine Impurity: The newly formed primary amine can react with the intermediate imine to form a secondary amine, N-(3-bromo-5-fluorobenzylidene)-(3-bromo-5-fluorophenyl)methanamine.

Troubleshooting Guide

Q2: My TLC/GC-MS analysis shows multiple spots/peaks. How can I identify the common impurities?

Identifying impurities is crucial for optimizing your reaction and purification. Below is a summary of common impurities and their expected analytical signatures.

Table 1: Common Impurities and Their Analytical Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Common Analytical Observations
3-bromo-5-fluorobenzonitrileC₇H₃BrFN200.01GC-MS: A distinct peak with a mass corresponding to the starting material. TLC: Typically a less polar spot than the amine product.
3-bromo-5-fluorobenzaldehydeC₇H₄BrFO203.01¹H NMR: A characteristic aldehyde proton signal around 9.9-10.1 ppm.[1] GC-MS: A peak with M⁺ of 203/205 (due to Br isotopes).
3-bromo-5-fluorobenzamideC₇H₅BrFNO218.03¹H NMR: Broad signals for the -NH₂ protons. ¹³C NMR: A carbonyl signal around 165-170 ppm.
(3-fluorophenyl)methanamineC₇H₈FN125.14GC-MS: A peak with M⁺ of 125, significantly lower than the product. The fragmentation pattern would show a loss of NH₂.[2][3]
N-(3-bromo-5-fluorobenzylidene)-(3-bromo-5-fluorophenyl)methanamineC₁₄H₉Br₂F₂N389.04LC-MS: A high molecular weight peak corresponding to the dimer.
Q3: My reaction seems incomplete, and I have a significant amount of unreacted starting material. What went wrong?

An incomplete reaction is often due to issues with the reducing agent or reaction conditions.

  • Inactive Reducing Agent: LiAlH₄ is highly reactive with moisture. Ensure it is fresh and handled under strictly anhydrous conditions.

  • Insufficient Reducing Agent: A molar ratio of at least 1:1 of LiAlH₄ to the nitrile is stoichiometrically required, but an excess (e.g., 1.5 equivalents) is often used to ensure complete conversion.[4]

  • Low Reaction Temperature: While the addition of the nitrile to the LiAlH₄ suspension is often done at 0°C for safety, the reaction may require warming to room temperature or gentle reflux to go to completion.[4]

Troubleshooting Steps:

  • Verify the quality of your LiAlH₄.

  • Use a larger excess of the reducing agent.

  • After the initial addition, allow the reaction to stir at room temperature for several hours or gently heat it, monitoring by TLC.

Q4: I have a significant peak corresponding to 3-bromo-5-fluorobenzaldehyde. How can I avoid this?

The presence of the aldehyde impurity suggests that the intermediate imine was hydrolyzed during the workup before it could be fully reduced to the amine.

  • Insufficient Reduction Time/Temperature: The reduction of the imine intermediate to the amine may be slower than the initial attack on the nitrile.

  • Premature Quenching: Adding the aqueous workup solution before the reduction is complete will hydrolyze the imine.

Troubleshooting Steps:

  • Increase the reaction time after the initial addition of the nitrile.

  • Consider a higher reaction temperature (e.g., reflux in THF) to ensure the complete reduction of the imine intermediate.

Q5: How can I remove these impurities from my final product?

A combination of extraction and distillation or chromatography is typically effective.

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, while neutral impurities (unreacted nitrile, aldehyde, secondary amine) will remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.

    • Extract the free amine back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.

  • Distillation: If the impurities have significantly different boiling points, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: For high purity, silica gel chromatography can be employed, though it may be less practical for large-scale purifications. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine product, is typically used.

Experimental Protocols

Detailed Protocol: Reduction of 3-bromo-5-fluorobenzonitrile with LiAlH₄
  • Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments. Handle LiAlH₄ with extreme caution in a fume hood and under an inert atmosphere.

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes) in the flask and cool the suspension to 0°C using an ice bath.[4]

  • Addition of Starting Material: Dissolve 3-bromo-5-fluorobenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gently heat the mixture to reflux for 2-4 hours.

  • Workup/Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add the following in a dropwise manner:

    • Water (volume equal to the mass of LiAlH₄ used).

    • 15% aqueous NaOH solution (volume equal to the mass of LiAlH₄ used).

    • Water (3 times the volume equal to the mass of LiAlH₄ used). This sequential addition should produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product using one of the methods described in Q5.

Visualizations

Synthesis and Impurity Formation Pathway

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation SM 3-Bromo-5-fluorobenzonitrile LAH LiAlH₄ / THF H2O_trace Trace H₂O Imine Imine Intermediate LAH->Imine Workup Aqueous Workup Amide Impurity: 3-Bromo-5-fluorobenzamide H2O_trace->Amide Product This compound Imine->Product 2. Reduction OverReduction Harsh Conditions (e.g., H₂/Pd/C) Aldehyde Impurity: 3-Bromo-5-fluorobenzaldehyde Debrominated Impurity: (3-Fluorophenyl)methanamine Workup->Aldehyde Hydrolysis OverReduction->Debrominated Debromination

Caption: Synthetic pathway and common impurity formation routes.

Troubleshooting Workflow for Impurities

G Start Analyze Crude Product (TLC, GC-MS, NMR) Impurity_SM High level of Starting Material? Start->Impurity_SM Impurity_Aldehyde Aldehyde peak present? Impurity_SM->Impurity_Aldehyde No Action_SM Cause: Inactive/insufficient LAH Fix: Check LAH, use excess, increase temp/time Impurity_SM->Action_SM Yes Impurity_Debrom Debrominated peak present? Impurity_Aldehyde->Impurity_Debrom No Action_Aldehyde Cause: Incomplete reduction of imine Fix: Increase reaction time/temperature Impurity_Aldehyde->Action_Aldehyde Yes Action_Debrom Cause: Over-reduction/harsh conditions Fix: Use milder conditions, avoid H₂/Pd Impurity_Debrom->Action_Debrom Yes Purify Proceed to Purification (Acid-Base Extraction) Impurity_Debrom->Purify No Action_SM->Impurity_Aldehyde Action_Aldehyde->Impurity_Debrom Action_Debrom->Purify

Caption: Decision tree for troubleshooting common synthesis impurities.

References

Improving the stability of (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of (3-Bromo-5-fluorophenyl)methanamine during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed a yellow or brown tint. What is the cause and is it still usable?

A1: Discoloration is a common indicator of degradation, likely due to oxidation. Amines, particularly those with a benzylic structure, are susceptible to oxidation in the presence of air and/or light, which can lead to the formation of colored impurities.[1] It is highly recommended to assess the purity of the discolored material (e.g., by HPLC, LC-MS, or NMR) before proceeding with your experiment. If significant degradation has occurred, purification (e.g., distillation or chromatography) or using a fresh batch is advisable.

Q2: I've observed pressure buildup in the container of this compound. What should I do?

A2: Pressure buildup can be a sign of decomposition, potentially leading to the formation of gaseous byproducts. This can occur if the compound is stored at elevated temperatures or exposed to contaminants. Handle the container with extreme care in a well-ventilated fume hood, and cool it down before slowly venting the cap. As with discoloration, the material's purity should be verified before use.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?

A3: To minimize degradation, this compound should be stored in a cool, dark place.[1] The ideal conditions involve refrigeration (2-8°C) in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, oxygen, and moisture.[1][2]

Q4: Would converting this compound to its hydrochloride salt improve its stability?

A4: Yes, converting the free amine to its corresponding ammonium salt, such as the hydrochloride salt, can significantly enhance its stability.[1] Salts are generally more crystalline, less volatile, and less prone to oxidation than the free base. The hydrochloride salt of this compound is commercially available, which suggests this is a common stabilization strategy.

Q5: Are there any chemical stabilizers that can be added to solutions of this compound?

A5: While the addition of stabilizers is application-dependent, hindered amine light stabilizers (HALS) are known to protect against photo-oxidative degradation.[3][4] For specific applications, antioxidants could be considered, but their compatibility with downstream reactions must be carefully evaluated. For bulk storage, conversion to a salt is generally the preferred method.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields Degradation of the amine starting material.Verify the purity of the this compound before each use. Consider switching to the more stable hydrochloride salt and neutralizing it just before your reaction.
Formation of unexpected byproducts The amine may be participating in side reactions due to instability under the reaction conditions (e.g., high temperature, presence of oxidants).Lower the reaction temperature if possible. Ensure the reaction is carried out under an inert atmosphere. Perform a forced degradation study (see protocol below) to understand potential degradation pathways under your specific reaction conditions.
Precipitate formation during storage Could be due to degradation product insolubility or reaction with atmospheric CO2 (forming a carbamate).Analyze the precipitate to identify its nature. Store the amine under an inert atmosphere to prevent reaction with CO2. If degradation is confirmed, purify the material.
Difficulty in dissolving the compound The material may have polymerized or degraded into less soluble impurities.Check the purity of the compound. Gentle warming and sonication may aid dissolution, but if significant insoluble material remains, the compound is likely degraded.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a molecule under various stress conditions.[5][6][7][8]

Objective: To determine the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[5]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 1.2 million lux hours) and visible light (e.g., 200 watt hours/square meter).

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for 48 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a control sample (stored under normal conditions), by a stability-indicating method, typically HPLC with a UV detector or LC-MS.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Identify and characterize any significant degradation products using LC-MS or other spectroscopic techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxide Oxidation (3% H2O2, RT) prep->oxide Expose to photo Photolysis (UV/Vis Light) prep->photo Expose to thermal Thermal Stress (60°C) prep->thermal Expose to sampling Sample at Time Points (0, 4, 8, 24, 48h) acid->sampling base->sampling oxide->sampling photo->sampling thermal->sampling analysis HPLC / LC-MS Analysis sampling->analysis eval Identify Degradants & Determine Degradation % analysis->eval

Caption: Workflow for a Forced Degradation Study.

troubleshooting_guide cluster_impure Impure Starting Material cluster_pure Reaction Condition Issue start Inconsistent Experimental Results? check_purity Verify Purity of Amine (HPLC, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure purify Purify by Chromatography or Distillation is_pure->purify No check_conditions Review Reaction Conditions: - Temperature - Atmosphere - Reagents is_pure->check_conditions Yes use_new Use a Fresh Batch or Purchase New purify->use_new use_salt Consider Using the Hydrochloride Salt use_new->use_salt optimize Optimize Conditions: - Lower Temperature - Use Inert Atmosphere check_conditions->optimize

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Scale-Up Synthesis of Halogenated Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the scale-up synthesis of halogenated benzylamines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing halogenated benzylamines, and what are their key scale-up challenges?

A1: The two most common industrial routes are the reductive amination of halogenated benzaldehydes and the reduction of halogenated benzonitriles.

  • Reductive Amination: This method involves reacting a halogenated benzaldehyde with ammonia to form an imine, which is then reduced in situ to the primary amine. On a large scale, challenges include controlling the formation of secondary amine (dibenzylamine) byproducts and managing the exothermic nature of the reduction step.[1]

  • Nitrile Reduction: This involves the catalytic hydrogenation of a halogenated benzonitrile. Key scale-up challenges include catalyst handling (e.g., pyrophoric nature of Raney Nickel), preventing catalyst deactivation, avoiding dehalogenation side reactions, and ensuring efficient hydrogen gas management and safety.[2]

Q2: Over-alkylation leading to secondary amines is a persistent issue. How can it be minimized during scale-up?

A2: Over-alkylation occurs because the product, a primary benzylamine, is often more nucleophilic than the ammonia used as the nitrogen source, leading to reactions with the intermediate imine.[1] To mitigate this on a larger scale:

  • Use a Large Excess of Ammonia: Shifting the equilibrium by using a significant molar excess of ammonia can outcompete the primary amine product from reacting further.[2]

  • Control Reaction Temperature: Lower temperatures can reduce the rate of the competing over-alkylation reaction.

  • Slow Substrate Addition: In nitrile reduction processes, the continuous, slow addition of the halogenated benzonitrile to the reaction mixture containing the catalyst and ammonia can maintain a low concentration of the starting material, thus minimizing side reactions.[2]

  • Alternative Synthetic Routes: For syntheses where over-alkylation is particularly problematic, consider methods like the Gabriel or Delépine reactions, which are designed to produce primary amines exclusively.[3][4]

Q3: What are the critical safety considerations when scaling up the hydrogenation of halogenated benzonitriles?

A3: Scaling up catalytic hydrogenation introduces significant safety risks that must be rigorously managed:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded, the reaction area is well-ventilated, and appropriate gas detection systems are in place.

  • Catalyst Handling: Many hydrogenation catalysts, such as Raney Nickel, are pyrophoric and can ignite spontaneously upon contact with air. They must be handled under an inert atmosphere or as a slurry in a solvent.

  • Exothermic Reactions: Hydrogenation is an exothermic process. A robust cooling system is essential to control the reaction temperature and prevent thermal runaways, which could lead to dangerous pressure build-up in the reactor.[5]

  • Pressure Management: The reaction is typically run under pressure. The reactor must be rated for the intended pressure, and pressure relief systems must be in place.

Q4: How does the choice of halogen (F, Cl, Br, I) on the aromatic ring affect scale-up synthesis?

A4: The halogen's identity and position significantly impact reactivity. During reductions, especially catalytic hydrogenations, there is a risk of dehalogenation (hydrodehalogenation), where the C-X bond is cleaved.

  • Reactivity Trend: The likelihood of dehalogenation typically follows the order I > Br > Cl > F.

  • Catalyst Choice: The choice of catalyst and reaction conditions is crucial. For instance, palladium-based catalysts are highly active for dehalogenation, so nickel or rhodium catalysts might be preferred.

  • Process Control: Careful control of temperature, pressure, and reaction time is necessary to find a window where nitrile reduction occurs without significant dehalogenation.[2]

Troubleshooting Guides

Method 1: Catalytic Hydrogenation of Halogenated Benzonitriles
ProblemPotential CausesSuggested Solutions
Low Yield / Incomplete Conversion 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or poor gas dispersion. 3. Reaction temperature is too low.1. Ensure high-purity starting materials and solvents. Consider a catalyst guard bed. 2. Increase hydrogen pressure within safe limits. Improve agitation to enhance gas-liquid mass transfer. 3. Gradually increase the temperature while monitoring for side reactions.[2]
Significant Dehalogenation 1. Reaction temperature or pressure is too high. 2. Inappropriate catalyst selection (e.g., highly active Palladium). 3. Prolonged reaction time.1. Reduce temperature and/or pressure.[2] 2. Screen alternative catalysts, such as Raney Nickel or specific rhodium catalysts. 3. Monitor the reaction closely using in-process controls (e.g., HPLC, GC) and stop it upon completion.
Formation of Secondary Amine Impurities 1. Insufficient ammonia concentration. 2. Localized "hot spots" in the reactor due to poor mixing. 3. High concentration of the benzonitrile starting material.1. Increase the molar ratio of ammonia to the benzonitrile.[2] 2. Ensure efficient stirring to maintain uniform temperature and concentration. 3. Implement a slow, continuous feed of the benzonitrile solution into the reactor.[2]
Difficult Product Isolation 1. Product forms a salt with catalyst residues or byproducts. 2. Formation of an azeotropic mixture of water and alcohol during workup when using aqueous ammonia.1. Filter the reaction mass carefully to remove the catalyst. Perform an acid-base workup to isolate the amine. 2. Use anhydrous ammonia to prevent the formation of water azeotropes, simplifying solvent recovery and product purification by distillation.[2]

Quantitative Data Summary

The selection of catalyst and reaction conditions is critical for achieving high yield and purity. The following table summarizes experimental data for the hydrogenation of various halogenated benzonitriles.

Starting MaterialCatalystSolventTemperature (°C)Pressure ( kg/cm ²)Yield (%)Purity (%)Reference
2-ChlorobenzonitrileRaney Nickel2-Propanol / Anhydrous NH₃60-8010>95>98[2]
2,6-DichlorobenzonitrileRaney NickelMethanol / Anhydrous NH₃60-8010>95>98[2]
2,4,6-TrifluorobenzonitrileRaney NickelMethanol / Anhydrous NH₃60-8010>95>98[2]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Chlorobenzylamine via Hydrogenation

This protocol is adapted from a patented industrial process and is intended for use in a suitable high-pressure reactor by trained professionals.[2]

1. Reactor Preparation:

  • Charge a pressure reactor with Raney Nickel catalyst (as a 50% water slurry) and the solvent (e.g., 2-propanol).

  • Pressurize the reactor with nitrogen to inert the atmosphere, then vent. Repeat three times.

  • Charge anhydrous ammonia into the reactor. The molar ratio of ammonia should be 1-5 times the mass of the benzonitrile.

2. Reaction Execution:

  • Heat the stirred reaction mixture to the target temperature of 60-80°C.

  • Pressurize the reactor with hydrogen gas to 10 kg/cm ².

  • Prepare a solution of 2-chlorobenzonitrile (e.g., 18% in 2-propanol).

  • Using a high-pressure liquid chromatography (HPLC) pump, continuously feed the 2-chlorobenzonitrile solution into the reactor at a controlled rate (e.g., 0.5-2 mL/min) over 11-13 hours, maintaining the hydrogen pressure.

3. In-Process Monitoring:

  • Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by Gas Chromatography (GC) to confirm the disappearance of the starting material.

4. Work-up and Purification:

  • Once the reaction is complete, cool the reactor to 20-25°C and carefully vent the residual hydrogen pressure.

  • Filter the reaction mass to remove the catalyst. Wash the catalyst cake with fresh solvent.

  • Combine the filtrate and washings. Recover the ammonia and solvent by distillation.

  • Purify the resulting crude 2-chlorobenzylamine by vacuum distillation (e.g., at 50-60°C under reduced pressure) to obtain the final product with >98% purity.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Charge Reactor with Catalyst & Solvent prep2 Inert with Nitrogen prep1->prep2 prep3 Charge Anhydrous Ammonia prep2->prep3 react1 Heat to 60-80°C prep3->react1 react2 Pressurize with H₂ (10 kg/cm²) react1->react2 react3 Continuously Feed Halogenated Benzonitrile react2->react3 workup1 Cool & Depressurize react3->workup1 workup2 Filter Catalyst workup1->workup2 workup3 Solvent Recovery (Distillation) workup2->workup3 workup4 Product Purification (Vacuum Distillation) workup3->workup4 final_product Final Product (>98% Purity) workup4->final_product

Caption: High-level workflow for the scale-up synthesis of halogenated benzylamines.

troubleshooting_logic start Low Product Yield or Purity q1 Primary Impurity Profile? start->q1 a1_dehalo Dehalogenation Products q1->a1_dehalo C-X Cleavage a1_sec_amine Secondary Amine q1->a1_sec_amine Over-alkylation a1_start_mat Unreacted Starting Material q1->a1_start_mat Incomplete Conversion sol_dehalo Reduce Temp/Pressure Change Catalyst a1_dehalo->sol_dehalo sol_sec_amine Increase NH₃ Ratio Slow Substrate Feed a1_sec_amine->sol_sec_amine sol_start_mat Check Catalyst Activity Increase Temp/Pressure Improve H₂ Dispersion a1_start_mat->sol_start_mat

Caption: Troubleshooting decision tree for addressing low yield or purity issues.

side_reactions cluster_main cluster_side start Halogenated Benzonitrile main_path Target Product (Primary Amine) start->main_path Desired Pathway (+H₂, +NH₃, Catalyst) side1 Side Product 1 (Dehalogenated Amine) start->side1 Dehalogenation (Excess H₂, High T) side2 Side Product 2 (Secondary Amine) main_path->side2 Over-alkylation (+Imine Intermediate)

Caption: Key reaction pathways: desired synthesis versus common side reactions.

References

Technical Support Center: Synthesis of 3-Bromo-5-fluorobenzylamine via NaBH₄ Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-5-fluorobenzylamine through the reduction of 3-bromo-5-fluorobenzonitrile using sodium borohydride (NaBH₄).

Troubleshooting Guide

This guide addresses common issues encountered during the NaBH₄ reduction of 3-bromo-5-fluorobenzonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reducing power of NaBH₄: Sodium borohydride alone is often not potent enough to reduce aromatic nitriles. 2. Inactive catalyst: The transition metal catalyst (e.g., CoCl₂, NiCl₂) may be of poor quality or deactivated. 3. Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Use of a co-reagent: Add a catalyst such as cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂) to activate the NaBH₄. Lewis acids like InCl₃ can also be effective.[1] 2. Ensure catalyst quality: Use anhydrous and high-purity catalysts. 3. Optimize temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Formation of Dehalogenated Byproduct (3-Fluorobenzylamine) 1. Harsh reaction conditions: Excessive temperature or prolonged reaction times can lead to hydrodehalogenation. 2. Highly active catalyst system: Some catalyst systems, particularly those involving palladium, can promote dehalogenation.[2] 3. Solvent effects: The choice of solvent can influence the selectivity of the reduction. For instance, using InCl₃/NaBH₄ in acetonitrile (CH₃CN) has been reported to selectively reduce a carbon-bromine bond in the presence of a nitrile.[3][4]1. Milder conditions: Maintain a lower reaction temperature and monitor the reaction closely to stop it upon completion. 2. Catalyst selection: Avoid highly active hydrogenation catalysts if dehalogenation is a significant issue. Stick to CoCl₂ or NiCl₂. 3. Solvent optimization: Consider using a solvent like tetrahydrofuran (THF) which is commonly used for these reductions.
Presence of Secondary Amine Impurity 1. Reaction of intermediate imine with product: The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine.1. In-situ protection: Add an acylating agent like di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture to protect the primary amine as it forms. 2. Control stoichiometry: Use a moderate excess of the reducing agent to ensure the rapid reduction of the imine intermediate.
Difficult Purification and Boron Residues 1. Formation of borate esters: The borohydride reagent reacts with the alcohol solvent to form borate esters. 2. Insoluble inorganic salts: The workup procedure can generate inorganic salts that are difficult to remove.1. Acidic workup: Carefully quench the reaction with an acid (e.g., 1M HCl) to hydrolyze borate esters to boric acid, which is more soluble in water.[5] 2. Methanol co-evaporation: After initial workup, repeated co-evaporation with methanol can help remove boric acid as volatile trimethyl borate. 3. Aqueous washes: Thoroughly wash the organic extract with water and brine to remove inorganic salts.

Frequently Asked Questions (FAQs)

Q1: Why is my NaBH₄ reduction of 3-bromo-5-fluorobenzonitrile not working?

A1: Sodium borohydride by itself is generally not a strong enough reducing agent to convert aromatic nitriles to primary amines. The reactivity of NaBH₄ needs to be enhanced by the addition of a catalyst, typically a transition metal salt like cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂). These catalysts react with NaBH₄ in situ to form more potent reducing species, such as cobalt boride or nickel boride, which then facilitate the nitrile reduction.

Q2: I am observing a significant amount of 3-fluorobenzylamine in my product mixture. How can I prevent this de-bromination?

A2: Dehalogenation, particularly of bromoarenes, is a known side reaction in catalytic reductions. To minimize the formation of 3-fluorobenzylamine, consider the following:

  • Milder Reaction Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Catalyst Choice: While effective for nitrile reduction, some catalyst systems can also be aggressive towards aryl halides. If de-bromination is a major issue, you may need to screen different catalysts or adjust the catalyst loading. Systems known to promote hydrodehalogenation, such as those with palladium catalysts, should be avoided.[2]

  • Solvent Selection: The solvent can play a role in reaction selectivity. Tetrahydrofuran (THF) and alcoholic solvents are commonly used. It has been noted that the InCl₃/NaBH₄ system in acetonitrile can selectively reduce a C-Br bond, suggesting that solvent choice is critical for controlling selectivity.[3][4]

Q3: How can I avoid the formation of secondary amine byproducts?

A3: The formation of secondary amines occurs when the primary amine product attacks the intermediate imine formed during the reduction. This can be mitigated by:

  • In-situ Protection: The most effective method is to add a protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture. This will convert the primary amine to a Boc-protected amine as it is formed, preventing it from reacting further.

  • Careful control of stoichiometry: Using a sufficient excess of the reducing agent can help to quickly reduce the intermediate imine to the primary amine, minimizing its concentration and the likelihood of reacting with the product.

Q4: What is the best way to remove boron-containing impurities during the workup?

A4: Boron-based impurities, such as borate esters and boric acid, are common byproducts. An effective workup procedure is crucial for their removal:

  • Acidic Quench: After the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl. This will neutralize any remaining NaBH₄ and hydrolyze the borate esters to boric acid and the corresponding alcohol. Be cautious, as this step generates hydrogen gas.[5]

  • Solvent Removal: Remove the organic solvent (e.g., methanol, ethanol, THF) under reduced pressure.

  • Extraction: Add water to the residue and extract your product into an organic solvent like ethyl acetate.

  • Aqueous Washes: Wash the combined organic layers with water and then with brine to remove water-soluble impurities, including boric acid and other inorganic salts.

  • Methanol Co-evaporation (Optional): If boron impurities persist, they can sometimes be removed by dissolving the crude product in methanol and evaporating the solvent. This process can be repeated several times, as it converts boric acid into the more volatile trimethyl borate.

Experimental Protocol: General Procedure for NaBH₄ Reduction of 3-bromo-5-fluorobenzonitrile

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-bromo-5-fluorobenzonitrile

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride (CoCl₂), anhydrous

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-fluorobenzonitrile (1.0 eq) in methanol or ethanol to a concentration of approximately 0.1-0.2 M. Add anhydrous cobalt(II) chloride (0.1 - 0.5 eq) to the solution and stir until it dissolves.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.0 - 4.0 eq) to the cooled solution in small portions over 30-60 minutes. The addition is exothermic, and maintaining a low temperature is important. A color change to black and gas evolution are typically observed, indicating the formation of the active catalyst.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to stir at 0-5 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting nitrile is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (pH ~3-4). This step should be performed in a well-ventilated fume hood as it generates hydrogen gas.

    • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).

    • Combine the organic layers in a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-bromo-5-fluorobenzylamine.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Reaction_Pathway 3-bromo-5-fluorobenzonitrile 3-bromo-5-fluorobenzonitrile Intermediate_Imine Intermediate Imine 3-bromo-5-fluorobenzonitrile->Intermediate_Imine Reduction Dehalogenated_Product 3-fluorobenzylamine (Byproduct) 3-bromo-5-fluorobenzonitrile->Dehalogenated_Product Dehalogenation 3-bromo-5-fluorobenzylamine 3-bromo-5-fluorobenzylamine (Desired Product) Intermediate_Imine->3-bromo-5-fluorobenzylamine Reduction Secondary_Amine Secondary Amine (Byproduct) Intermediate_Imine->Secondary_Amine + Product NaBH4_CoCl2 NaBH4 / CoCl2

Caption: Reaction pathway for the synthesis of 3-bromo-5-fluorobenzylamine.

Troubleshooting_Workflow Start Reaction Issue? Low_Yield Low Yield / No Reaction Start->Low_Yield Yes Dehalogenation Dehalogenation Observed Start->Dehalogenation No Solution_Catalyst Add/check catalyst (CoCl2) Increase temperature Low_Yield->Solution_Catalyst Secondary_Amine Secondary Amine Formation Dehalogenation->Secondary_Amine No Solution_Milder_Conditions Lower temperature Reduce reaction time Dehalogenation->Solution_Milder_Conditions Purification_Issues Purification Difficulties Secondary_Amine->Purification_Issues No Solution_Protection Add Boc2O for in-situ protection Secondary_Amine->Solution_Protection Solution_Workup Acidic quench Methanol co-evaporation Purification_Issues->Solution_Workup

References

Technical Support Center: Optimizing Catalytic Hydrogenation of 3-bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of 3-bromo-5-fluorobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalytic hydrogenation of 3-bromo-5-fluorobenzonitrile to produce 3-bromo-5-fluorobenzylamine.

Question: I am observing significant dehalogenation (loss of bromine and/or fluorine) during the reaction. How can I minimize this side reaction?

Answer:

Dehalogenation is a common challenge in the hydrogenation of halogenated aromatic compounds. Several factors can be optimized to suppress this undesired side reaction:

  • Catalyst Selection: The choice of catalyst is crucial. While Pd/C is a common hydrogenation catalyst, it can sometimes promote dehalogenation.[1] Consider screening alternative catalysts:

    • Raney Nickel: Often shows good selectivity in the hydrogenation of nitriles and can be less prone to causing dehalogenation compared to palladium catalysts.[2][3]

    • Platinum-based catalysts (e.g., PtO2, Pt/C): Can offer different selectivity profiles. For instance, in some cases, platinum catalysts have shown improved selectivity for the desired amine over dehalogenation byproducts.[1]

    • Rhodium-based catalysts: Also known for their effectiveness in nitrile hydrogenation.[4]

    • Bimetallic catalysts (e.g., Pt-V/C): Have been reported to enhance selectivity in the hydrogenation of halogenated nitroaromatics, a similar transformation.[5]

  • Reaction Conditions:

    • Lower Temperature and Pressure: Harsher conditions (high temperature and pressure) can favor dehalogenation. Employing milder conditions can often improve selectivity.

    • Substrate Concentration: Lowering the substrate concentration has been shown to decrease dehalogenation in some cases.[5]

  • Additives:

    • Acidic Additives: The addition of a small amount of acid (e.g., HCl, H2SO4) can protonate the resulting amine, forming a salt. This can prevent the amine from coordinating with the catalyst surface and undergoing further reactions, including dehalogenation.[1]

    • Basic Additives: In some systems, the presence of a base (e.g., ammonia, NaOH) can suppress side reactions by neutralizing any acidic byproducts that might promote dehalogenation.[6] The effect of pH is highly system-dependent and may require empirical optimization.

Question: My reaction is showing low conversion of the starting material. What can I do to improve the yield?

Answer:

Low conversion can be attributed to several factors:

  • Catalyst Activity:

    • Catalyst Quality: Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants. Some catalysts, like Raney Nickel, are pyrophoric when dry and should be handled with care.[2]

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the reaction rate. However, excessive amounts may lead to increased side reactions.

  • Reaction Conditions:

    • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of hydrogenation.

    • Temperature: While high temperatures can promote side reactions, a moderate increase in temperature can improve the reaction rate if conversion is low.

    • Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress by techniques like TLC, GC, or HPLC.

  • Purity of Reactants and Solvent: Impurities in the starting material or solvent can act as catalyst poisons, reducing the catalyst's activity. Ensure high-purity reagents and solvents are used.

Question: I am observing the formation of secondary and tertiary amines as byproducts. How can I increase the selectivity for the primary amine?

Answer:

The formation of secondary and tertiary amines occurs through the reaction of the initially formed primary amine with the intermediate imine.[7] To favor the formation of the primary amine, consider the following:

  • Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of secondary amines.[6][8] Ammonia competes with the primary amine for reaction with the imine intermediate.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol can help to solvate the primary amine, potentially reducing its interaction with the catalyst surface and subsequent side reactions.[6]

  • Acidic Conditions: As mentioned for preventing dehalogenation, acidic conditions that form the ammonium salt of the primary amine can also prevent it from reacting further to form secondary amines.[1]

  • Catalyst Structure: The structure of the catalyst can influence selectivity. For example, studies on atomically dispersed Pd catalysts have shown that single Pd atoms can favor the formation of secondary amines, while Pd clusters exhibit high selectivity towards primary amines.[7] While not always practical to control, being aware of the catalyst's nature is important.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 3-bromo-5-fluorobenzonitrile?

A1: While there are multiple synthetic routes, a common precursor is 3-bromo-5-fluorobenzyl bromide, which can be reacted with a cyanide source, such as sodium cyanide, to yield 3-bromo-5-fluorobenzonitrile.

Q2: What are the expected products and byproducts of the catalytic hydrogenation of 3-bromo-5-fluorobenzonitrile?

A2: The desired product is 3-bromo-5-fluorobenzylamine. Potential byproducts include:

  • Debrominated and/or defluorinated products (e.g., 3-fluorobenzylamine, 3-bromobenzylamine, benzylamine).

  • Secondary amine: bis(3-bromo-5-fluorobenzyl)amine.

  • Tertiary amine: tris(3-bromo-5-fluorobenzyl)amine.

  • Over-reduction products where the aromatic ring is hydrogenated (less common under standard conditions).

Q3: Which analytical techniques are suitable for monitoring the reaction progress?

A3: The reaction can be effectively monitored using:

  • Thin Layer Chromatography (TLC): For rapid qualitative analysis of the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the conversion and the relative amounts of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the final product and identification of any impurities.

Q4: Is it possible to perform this hydrogenation via transfer hydrogenation?

A4: Yes, transfer hydrogenation is a viable alternative to using gaseous hydrogen. Common hydrogen donors include ammonium formate, formic acid, isopropanol, or 1,4-butanediol in the presence of a suitable catalyst, often Pd/C.[9][10] This method can sometimes offer improved selectivity and avoids the need for high-pressure hydrogenation equipment.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Halogenated Aromatic Compounds (Illustrative Data from Literature for Analogous Reactions)

CatalystSubstrateTemperature (°C)Pressure (bar)SolventAdditiveConversion (%)Selectivity to Primary Amine (%)Reference
10% Pd/CBenzonitrile306Dichloromethane/WaterNaH2PO410095[6]
Ni/Al2O3Various Nitriles60-802.5EthanolAmmonia>99up to 98[8]
Raney NickelBenzonitrile55-855-202-Propanol--High[3]
Pt-V/C1-iodo-4-nitrobenzeneRT1 (H2)THF-99.5>99 (to haloaniline)[5]

Note: This table presents data from the hydrogenation of similar compounds to illustrate the performance of different catalytic systems. Optimal conditions for 3-bromo-5-fluorobenzonitrile may vary.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 3-bromo-5-fluorobenzonitrile (Starting Point for Optimization)

This protocol is a generalized procedure based on common practices for the hydrogenation of halogenated aromatic nitriles and should be optimized for the specific substrate and desired outcome.

Materials:

  • 3-bromo-5-fluorobenzonitrile

  • Catalyst (e.g., 5-10 mol% of Pd/C, Raney Nickel, or PtO2)

  • Solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker, autoclave)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a clean and dry hydrogenation vessel, add 3-bromo-5-fluorobenzonitrile (1.0 eq) and the chosen solvent (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a stream of inert gas, carefully add the catalyst (e.g., 5 mol% Pd/C). If using Raney Nickel, it is typically supplied as a slurry in water and should be handled with care to avoid ignition upon drying.

  • Inerting: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) three to five times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by periodically taking samples (if the reactor allows) for analysis by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent. Caution: The catalyst on the filter paper may be pyrophoric, especially Pd/C. Do not allow it to dry in the air. Quench the filter cake with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-bromo-5-fluorobenzylamine can be purified by distillation, crystallization (e.g., as a hydrochloride salt), or column chromatography.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 3-bromo-5-fluorobenzonitrile 3-bromo-5-fluorobenzonitrile Imine_Intermediate Imine_Intermediate 3-bromo-5-fluorobenzonitrile->Imine_Intermediate + H2 (Catalyst) 3-bromo-5-fluorobenzylamine 3-bromo-5-fluorobenzylamine Imine_Intermediate->3-bromo-5-fluorobenzylamine + H2 (Catalyst) Secondary_Amine Secondary_Amine Imine_Intermediate->Secondary_Amine + Primary Amine - NH3 Debrominated_Product Debrominated_Product 3-bromo-5-fluorobenzylamine->Debrominated_Product + H2 (Catalyst) - HBr Defluorinated_Product Defluorinated_Product 3-bromo-5-fluorobenzylamine->Defluorinated_Product + H2 (Catalyst) - HF

Caption: Reaction pathway for the catalytic hydrogenation of 3-bromo-5-fluorobenzonitrile.

Troubleshooting_Workflow start Start Hydrogenation check_conversion Check Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes optimize_conditions Increase Temp/Pressure Increase Catalyst Loading Check Reagent Purity low_conversion->optimize_conditions check_selectivity Check Selectivity good_conversion->check_selectivity poor_selectivity Poor Selectivity (Dehalogenation/ Secondary Amines) check_selectivity->poor_selectivity No good_selectivity Good Selectivity check_selectivity->good_selectivity Yes optimize_selectivity Screen Catalysts Add Acid/Base Lower Temp/Pressure poor_selectivity->optimize_selectivity end_product Desired Product good_selectivity->end_product optimize_conditions->start optimize_selectivity->start

Caption: A logical workflow for troubleshooting common issues in the hydrogenation process.

References

Preventing dimer formation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of dibenzylamine and other dimeric impurities during benzylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dimer formation in benzylamine synthesis?

A1: Dimer (dibenzylamine) formation is a common side reaction in several benzylamine synthesis routes. The primary cause is the secondary reaction of the newly formed, nucleophilic benzylamine with the electrophilic starting material or intermediates. Key pathways leading to dimer formation include:

  • Reductive Amination of Benzaldehyde: The benzylamine product can react with the intermediate imine (formed from benzaldehyde and ammonia) or directly with benzaldehyde to form a new imine, which is then reduced to dibenzylamine.[1][2][3]

  • Ammonolysis of Benzyl Chloride: The benzylamine product is often more nucleophilic than ammonia and can compete with ammonia to react with benzyl chloride, leading to the formation of dibenzylamine and even tribenzylamine.[4][5]

Q2: Which synthesis methods are least prone to dimer formation?

A2: Methods that physically or chemically protect the primary amine as it is formed are generally less susceptible to dimer formation. These include:

  • Gabriel Synthesis: This method utilizes phthalimide to protect the amine nitrogen, preventing it from reacting further. The primary amine is only liberated in a final hydrolysis step, thus avoiding the formation of secondary or tertiary amines.[6][7][8][9][10]

  • Hofmann Rearrangement: In this reaction, a primary amide is converted to a primary amine with one less carbon atom. The reaction proceeds through an isocyanate intermediate, and the amine is formed in the final hydrolysis step, which minimizes the opportunity for side reactions.[11][12][13][14][15]

Q3: How can I minimize dimer formation during the reductive amination of benzaldehyde?

A3: To favor the formation of the primary amine (benzylamine) over the secondary amine (dibenzylamine) during reductive amination, consider the following strategies:

  • Use a large excess of ammonia: A high concentration of ammonia will outcompete the benzylamine product for reaction with benzaldehyde and the intermediate imine.[16][17]

  • Control the addition of the reducing agent: In some procedures, allowing the imine to form completely before adding the reducing agent can be beneficial. However, for direct reductive amination, maintaining a high concentration of ammonia and hydrogen pressure is crucial.[18]

  • Optimize the catalyst: The choice of catalyst and support can influence selectivity. For instance, the acidity of a carbon support can affect reaction rates and selectivity.[1][2][3] Some modern catalytic systems, like those using in situ-generated cobalt particles, have shown high selectivity for primary amines under mild conditions.[19]

  • Control reaction temperature and pressure: Lower temperatures can sometimes favor the formation of the primary amine, although this may also decrease the overall reaction rate. High hydrogen pressure generally favors the reduction of the imine to the amine.[17]

Q4: Are there any "green" or environmentally friendly methods to synthesize benzylamine that also limit dimer formation?

A4: Yes, several modern approaches aim to be more environmentally benign while maintaining high selectivity for benzylamine. One such method involves the use of choline chloride/sodium salts as a green medium for the reaction of benzyl halides with sodium amide, which can produce benzylamine without salt by-products.[20] Additionally, catalytic transfer hydrogenation and the use of recyclable catalysts in reductive amination are considered greener alternatives.[17][21]

Troubleshooting Guides

Issue 1: Significant Dibenzylamine Formation in Reductive Amination

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant peak corresponding to dibenzylamine (M.W. 197.28 g/mol ).

  • The yield of the desired benzylamine is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient ammonia concentration.Increase the molar excess of ammonia relative to benzaldehyde. This can be achieved by using a more concentrated ammonia solution or by increasing the partial pressure of ammonia gas.
Slow rate of imine reduction compared to secondary imine formation.Optimize the catalyst and hydrogen pressure. A more active catalyst or higher hydrogen pressure can accelerate the reduction of the primary imine before it reacts with benzylamine.
Sub-optimal reaction temperature.Experiment with lowering the reaction temperature. While this may slow down the overall reaction, it can improve selectivity for the primary amine.
Inefficient mixing.Ensure vigorous stirring to maintain a homogenous distribution of reactants, particularly ammonia, in the reaction mixture.
Issue 2: Presence of Secondary and Tertiary Amines in Ammonolysis of Benzyl Chloride

Symptoms:

  • Distillation of the product yields fractions corresponding to dibenzylamine and potentially tribenzylamine in addition to benzylamine.

  • Complex product mixture observed by TLC or GC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low ammonia to benzyl chloride ratio.Use a large molar excess of ammonia (e.g., 20:1 or higher) to statistically favor the reaction of benzyl chloride with ammonia over the benzylamine product.[4][22]
High local concentration of benzyl chloride.Add the benzyl chloride dropwise to the ammonia solution with vigorous stirring to avoid localized areas of high benzyl chloride concentration.[22]
Reaction temperature is too high.Maintain a moderate reaction temperature (e.g., 30-50 °C) to control the rate of the secondary reaction.[4]

Experimental Protocols

Protocol 1: Gabriel Synthesis of Benzylamine (Minimized Dimer Formation)

This method is highly effective at preventing the formation of secondary and tertiary amines.

Step 1: Synthesis of N-Benzylphthalimide

  • In a round-bottom flask, combine 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.[7]

  • Grind the solids to a fine powder using a mortar and pestle.[7]

  • Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a lachrymator and skin irritant. Handle in a fume hood.[7]

  • Heat the mixture at a gentle reflux for 2 hours.[7]

  • After cooling, recrystallize the crude product from an appropriate solvent to obtain N-benzylphthalimide.

Step 2: Hydrolysis to Benzylamine

  • Combine 23.7 g of N-benzylphthalimide, 7 ml of hydrazine hydrate (85%), and 80 ml of methanol in a round-bottom flask.[7]

  • Reflux the mixture for 1 hour.[7]

  • Add 18 ml of water and 27 ml of concentrated hydrochloric acid and continue heating for another 1-2 minutes.[7]

  • Cool the reaction mixture and filter off the precipitated phthalhydrazide.[7]

  • Make the filtrate strongly alkaline with concentrated sodium hydroxide.[7]

  • Extract the benzylamine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and distill to obtain pure benzylamine (boiling point 183-186 °C).[7] The expected yield of pure benzylamine is 60-70%.[7]

Protocol 2: Reductive Amination of Benzaldehyde with High Selectivity for Benzylamine

This protocol is adapted from high-yield industrial processes and focuses on maximizing the formation of the primary amine.

  • To a 1200-L steel autoclave, add 250 kg of methanol, 500 kg of benzaldehyde, 8 kg of water-wet Raney nickel catalyst, 10 g of glacial acetic acid, and 110 kg of ammonia.[16]

  • Pressurize the autoclave with hydrogen to 15 MPa.[16]

  • Heat the mixture to 100 °C with stirring. The reaction typically takes 3-5 hours.[16]

  • Maintain the hydrogen pressure throughout the reaction by periodically adding more hydrogen as it is consumed.[16]

  • After hydrogen consumption ceases, maintain the temperature and pressure for an additional 30 minutes to ensure complete reaction.[16]

  • Cool the reactor and separate the catalyst by filtration.[16]

  • The filtrate can be purified by distillation to isolate benzylamine. The reported yield is approximately 93%, with minimal dibenzylamine formation.[16]

Visualizations

Dimer_Formation_Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde imine Benzylimine benzaldehyde->imine + Ammonia ammonia Ammonia ammonia->imine benzylamine Benzylamine (Desired) imine->benzylamine + H2 (Reduction) sec_imine N-Benzylidenebenzylamine dibenzylamine Dibenzylamine (Dimer) sec_imine->dibenzylamine + H2 (Reduction) benzylamine->sec_imine + Benzaldehyde

Caption: Dimer formation pathway in reductive amination.

Troubleshooting_Logic cluster_ra_solutions Reductive Amination Solutions cluster_am_solutions Ammonolysis Solutions start High Dimer Formation Observed q1 Synthesis Method? start->q1 reductive_amination Reductive Amination q1->reductive_amination Reductive Amination ammonolysis Ammonolysis q1->ammonolysis Ammonolysis ra_sol1 Increase Excess Ammonia reductive_amination->ra_sol1 ra_sol2 Optimize Catalyst/H2 Pressure reductive_amination->ra_sol2 ra_sol3 Lower Reaction Temperature reductive_amination->ra_sol3 am_sol1 Increase Excess Ammonia ammonolysis->am_sol1 am_sol2 Slowly Add Benzyl Chloride ammonolysis->am_sol2 am_sol3 Control Temperature ammonolysis->am_sol3

Caption: Troubleshooting logic for dimer formation.

References

Recrystallization conditions for (3-Bromo-5-fluorophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (3-Bromo-5-fluorophenyl)methanamine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind recrystallizing this compound hydrochloride?

Recrystallization is a purification technique based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. As a hydrochloride salt, this compound hydrochloride is an ionic compound. The ideal solvent will dissolve the compound completely at an elevated temperature but will have limited solubility at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain dissolved in the solvent.

Q2: What type of solvents should I consider for the recrystallization of this amine hydrochloride?

Given that this compound hydrochloride is a salt, polar solvents are the most suitable choice for dissolution.[1] Good starting points for solvent screening include:

  • Alcohols: Ethanol, methanol, or isopropanol are often effective for amine hydrochlorides.[1]

  • Water: Due to the salt's polarity, water can be a good solvent, although it may be too effective at room temperature. A mixture of water with an alcohol can help modulate the solubility.

  • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent (solvent/anti-solvent) system can be employed.[1]

Q3: How do I select a suitable solvent system?

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should be chemically inert and not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal during the drying process.

A systematic approach to screening solvents is recommended. This involves testing the solubility of a small amount of the compound in various solvents at both room temperature and at the solvent's boiling point.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound hydrochloride.

Problem 1: The compound will not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not polar enough to dissolve the hydrochloride salt, even at elevated temperatures.

  • Solution:

    • Increase Polarity: If using an alcohol, try adding a small amount of water to the mixture to increase the overall polarity of the solvent system.

    • Switch Solvents: Test more polar solvents. If you started with isopropanol, try ethanol or methanol.

    • Ensure Sufficient Solvent: Make sure you are adding enough solvent. Add the hot solvent in small portions until the compound just dissolves to avoid using an excess.[2]

Problem 2: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.[3]

  • Solution 1: Reduce the volume of the solvent by gently heating the solution to evaporate some of the solvent.[3] Then, allow the concentrated solution to cool again.

  • Possible Cause 2: The solution is supersaturated, and crystallization has not been initiated.[3]

  • Solution 2:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a tiny crystal of pure this compound hydrochloride to the cooled solution to act as a template for crystallization.[3]

    • Extended Cooling: Cool the solution in an ice bath for a longer period.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the compound is significantly impure.[3]

  • Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly lower the saturation point.[3]

    • Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, allowing it to cool gradually to room temperature before moving it to an ice bath.[3]

    • Change Solvent System: Consider a different solvent or solvent mixture with a lower boiling point.

Problem 4: The crystal yield is very low.

  • Possible Cause 1: The compound has significant solubility in the cold solvent.

  • Solution 1: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice-salt bath) to minimize the amount of compound that remains dissolved.

  • Possible Cause 2: Too much solvent was used during the initial dissolution.[2]

  • Solution 2: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Possible Cause 3: Premature crystallization occurred during hot filtration (if performed).

  • Solution 3: Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.

Data Presentation

To aid in the systematic development of a recrystallization protocol, use the following table to record your observations with different solvent systems.

Solvent System (and ratio if mixed)Solubility at Room Temp. (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon Cooling? (Yes/No)Observations (e.g., crystal color, size, "oiling out")
e.g., Isopropanol
e.g., Ethanol
e.g., Methanol
e.g., Ethanol/Water (9:1)
e.g., Isopropanol/Toluene

Experimental Protocols

Method 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to create a saturated solution.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.[1]

Method 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

  • Solvent Selection: Choose a "solvent" in which the compound is highly soluble (e.g., ethanol or methanol) and an "anti-solvent" in which it is poorly soluble (e.g., diethyl ether or toluene). The two solvents must be miscible.[1]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" back into the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_finish Isolation start Start with Crude Compound select_solvent Select Solvent System (Single or Mixed) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_node Pure Crystals dry->end_node

Caption: General workflow for the recrystallization of this compound hydrochloride.

Troubleshooting_Recrystallization start Crystals Don't Form Upon Cooling q1 Was minimum amount of hot solvent used? start->q1 a1_yes Induce Crystallization: - Scratch Flask - Add Seed Crystal q1->a1_yes Yes a1_no Reduce Solvent Volume (Boil off excess) q1->a1_no No re_cool Re-cool Solution a1_no->re_cool re_cool->q1 oiling_out Compound 'Oils Out' q2 Is the compound impure or melting point low? oiling_out->q2 a2_yes Re-dissolve in more hot solvent, cool very slowly. q2->a2_yes Yes a2_no Consider a different solvent system. q2->a2_no No

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to (3-Bromo-5-fluorophenyl)methanamine and Other Benzylamines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Benzylamines, as a class of reagents, are fundamental intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. This guide provides a comparative analysis of (3-Bromo-5-fluorophenyl)methanamine with other substituted benzylamines, focusing on their application in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a common scaffold in medicinal chemistry.

Introduction to this compound

This compound is a halogenated benzylamine derivative that offers unique electronic properties due to the presence of both a bromine and a fluorine atom on the phenyl ring. These substituents significantly influence the reactivity of the amine and the properties of the resulting products. The electron-withdrawing nature of the halogen atoms can impact the nucleophilicity of the amine and provide sites for further functionalization through cross-coupling reactions. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1]

Comparison in the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

A valuable application for comparing the reactivity of various benzylamines is in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These heterocycles are prevalent in many biologically active compounds. A common synthetic route involves the condensation of a 2-aminobenzamide with an aldehyde or a benzylamine.

A study on the metal-free synthesis of quinazolinones from o-aminobenzamides and benzylamines provides quantitative data on the performance of various substituted benzylamines, allowing for a comparative assessment.[2] While this compound was not explicitly tested in this study, the results for other halogenated and substituted benzylamines offer a strong basis for predicting its reactivity.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one[2]

A 15 mL tube is charged with 2-aminobenzamide (1 mmol), benzylamine (1.5 mmol), and a stir bar. To this mixture, H₂O₂ (30 wt% in H₂O, 5 equiv.) is added via a syringe at room temperature under an open atmosphere. The tube is then sealed and heated to 120 °C for 20 hours. The conversion and yield are determined by GC and GC-MS using an internal standard.

dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

subgraph "cluster_reactants" { label="Reactant Preparation"; bgcolor="#F1F3F4"; "2-aminobenzamide" [label="2-Aminobenzamide (1 mmol)"]; "benzylamine" [label="Substituted Benzylamine (1.5 mmol)"]; }

subgraph "cluster_reaction" { label="Reaction Setup"; bgcolor="#F1F3F4"; "reaction_vessel" [label="15 mL Tube"]; "addition" [label="Add H₂O₂ (5 equiv.)\nat room temperature"]; "heating" [label="Seal and heat\nat 120 °C for 20 h"]; }

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; "analysis" [label="GC / GC-MS Analysis"]; }

"2-aminobenzamide" -> "reaction_vessel"; "benzylamine" -> "reaction_vessel"; "reaction_vessel" -> "addition" -> "heating" -> "analysis"; } Caption: General experimental workflow for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Comparative Performance of Substituted Benzylamines

The following table summarizes the yields obtained for the synthesis of 2-substituted-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and various benzylamines, as reported in the literature.[2]

Benzylamine DerivativeSubstituent(s)Yield (%)
BenzylamineH50
4-Methylbenzylamine4-CH₃65
4-Methoxybenzylamine4-OCH₃72
4-Chlorobenzylamine4-Cl45
4-Bromobenzylamine4-Br43
3-Bromobenzylamine3-Br48
2-Chlorobenzylamine2-Cl35
Analysis and Predicted Performance of this compound

The data reveals a clear trend related to the electronic effects of the substituents on the benzylamine.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position increase the reaction yield. This is likely due to the enhanced nucleophilicity of the benzylamine, facilitating the initial reaction steps.

  • Electron-withdrawing groups (e.g., -Cl, -Br) generally lead to lower yields compared to the unsubstituted benzylamine. This is consistent with a decrease in the nucleophilicity of the amine.

  • Steric hindrance also plays a role, as evidenced by the lower yield for the ortho-substituted 2-chlorobenzylamine compared to its para-isomer.

Based on these trends, we can predict the performance of This compound . Both the bromine and fluorine atoms are electron-withdrawing. Therefore, it is expected that this compound will exhibit reduced reactivity compared to unsubstituted benzylamine, likely resulting in a yield comparable to or slightly lower than that of 3-bromobenzylamine (48%). The presence of two halogen substituents would decrease the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.

dot graph "Reaction_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"start" [label="2-Aminobenzamide + \nSubstituted Benzylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "intermediate1" [label="Oxidation of Benzylamine\nto Aldehyde (in situ)"]; "intermediate2" [label="Condensation"]; "intermediate3" [label="Cyclization & Dehydration"]; "product" [label="2,3-Disubstituted-2,3-\ndihydroquinazolin-4(1H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"start" -> "intermediate1" [label="H₂O₂"]; "intermediate1" -> "intermediate2"; "start" -> "intermediate2"; "intermediate2" -> "intermediate3"; "intermediate3" -> "product"; } Caption: Proposed reaction pathway for quinazolinone synthesis.

Conclusion

This compound serves as a valuable building block in synthetic and medicinal chemistry, particularly for introducing a fluorinated and brominated phenyl moiety. When compared to other benzylamines in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, its performance is anticipated to be influenced by the combined electron-withdrawing effects of the bromine and fluorine substituents, leading to moderate reactivity. While this may result in slightly lower yields compared to electron-rich or unsubstituted benzylamines, the strategic incorporation of these halogens can be highly advantageous for the downstream applications of the synthesized molecules in drug development, offering potential for improved biological activity and pharmacokinetic profiles. The bromine atom also provides a handle for further diversification through cross-coupling reactions, adding to the synthetic utility of this reagent. Researchers should consider these factors when selecting a benzylamine for their specific synthetic targets.

References

A Comparative Guide to the Biological Activity of (3-Bromo-5-fluorophenyl)methanamine and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug-like properties. This guide presents a comparative analysis of the biological activity of (3-Bromo-5-fluorophenyl)methanamine and its non-fluorinated counterpart, (3-Bromophenyl)methanamine. While direct comparative biological data for these specific molecules is not extensively published, this document outlines a robust framework for their evaluation as potential Monoamine Oxidase (MAO) inhibitors, a plausible biological target given their shared benzylamine core structure. The comparison is supported by established principles of how fluorination impacts molecular properties and a detailed, actionable experimental protocol.

Monoamine oxidases (MAO) are enzymes crucial for the metabolism of monoamine neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1][2] Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][2] Benzylamine, the parent structure of the compounds , is a known substrate for MAO-B.[3] Therefore, evaluating these analogs for MAO inhibition is a logical starting point for characterizing their biological activity.

The Impact of Fluorination on Physicochemical Properties

The introduction of a fluorine atom, as in this compound, is expected to modulate several key physicochemical properties compared to the non-fluorinated analog.[4][5] Fluorine's high electronegativity can lower the pKa of the amine group through an inductive electron-withdrawing effect.[4] This change can alter the compound's ionization state at physiological pH, potentially impacting its absorption, distribution, and target engagement. Furthermore, fluorination often increases lipophilicity, which can influence membrane permeability and metabolic stability.[5]

Hypothetical Comparative Biological Activity Data

To illustrate the potential differences in biological activity, the following table presents hypothetical data from an in vitro Monoamine Oxidase inhibition assay. Such a dataset would be the primary output of the experimental protocol detailed below.

CompoundTargetAssay TypeIC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
This compound MAO-AFluorometric15.20.25
MAO-BFluorometric3.8
(3-Bromophenyl)methanamine MAO-AFluorometric25.80.58
MAO-BFluorometric15.0
Clorgyline (Control) MAO-AFluorometric0.0081875
MAO-BFluorometric15.0
Selegiline (Control) MAO-AFluorometric9.50.005
MAO-BFluorometric0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only. It reflects a plausible outcome where fluorination enhances potency and selectivity for MAO-B.

Experimental Protocols

A robust method for determining the MAO inhibitory potential of the compounds is a fluorometric in vitro assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate.[1][6]

In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and (3-Bromophenyl)methanamine against recombinant human MAO-A and MAO-B.

2. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes.[1]

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[1]

  • Substrates: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B).[1][3]

  • Fluorogenic Probe: Amplex® Red.[1]

  • Horseradish Peroxidase (HRP).[1]

  • Positive Controls: Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor).[3]

  • Test Compounds: this compound and (3-Bromophenyl)methanamine, dissolved in DMSO.

  • 96-well black microplates.

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Reaction Mixture: Prepare a working solution containing the fluorogenic probe and HRP in the MAO assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor (vehicle) control and a no-enzyme control.[3]

    • Add the respective MAO enzyme (MAO-A or MAO-B) to the wells and pre-incubate for 15 minutes at 37°C.[3]

    • Initiate the reaction by adding the substrate (e.g., p-Tyramine) and the Amplex® Red/HRP mixture to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.

4. Data Analysis:

  • Calculate the rate of reaction (fluorescence increase over time) for each concentration of the test compounds.

  • Normalize the rates relative to the vehicle control (100% activity) and the no-enzyme control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizing the Process

To better understand the underlying biological pathway and the experimental design, the following diagrams are provided.

MAO_Signaling_Pathway cluster_reaction MAO Catalyzed Reaction cluster_detection Fluorometric Detection Monoamine Monoamine Substrate (e.g., Benzylamine) MAO MAO-A or MAO-B Monoamine->MAO O2 O₂ + H₂O O2->MAO Products Aldehyde + NH₃ + H₂O₂ MAO->Products H2O2 H₂O₂ HRP HRP H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor Test Compound (e.g., this compound) Inhibitor->MAO Inhibition

Caption: Principle of the MAO inhibition assay.

Experimental_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds & Controls start->prep_compounds add_compounds Add Compounds/Controls to 96-Well Plate prep_compounds->add_compounds add_enzyme Add MAO-A or MAO-B Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_reagents Add Substrate & Amplex Red/HRP Mixture pre_incubate->add_reagents incubate_read Incubate at 37°C & Measure Fluorescence add_reagents->incubate_read analyze Calculate Reaction Rates & Plot Inhibition Curves incubate_read->analyze end Determine IC₅₀ Values analyze->end

Caption: Workflow for the in vitro MAO inhibition assay.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and its non-fluorinated analog as potential MAO inhibitors. The strategic inclusion of fluorine is hypothesized to enhance potency and selectivity, a common goal in drug discovery. The detailed experimental protocol and illustrative data offer a clear path for researchers to investigate these and similar compounds, ultimately contributing to a deeper understanding of how targeted fluorination can modulate biological activity.

References

The Impact of Fluorine Substitution on Benzylamine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzylamine scaffolds has proven to be a powerful tool in medicinal chemistry, profoundly influencing the pharmacological profile of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzylamine derivatives, with a focus on their interactions with monoamine oxidases (MAO) and monoamine transporters. The information presented herein is supported by experimental data to facilitate the rational design of novel therapeutics.

Comparative Analysis of Biological Activity

The position of fluorine substitution on the benzyl ring, along with other structural modifications, significantly impacts the inhibitory potency and selectivity of benzylamine derivatives towards their biological targets. The following tables summarize the in vitro activities of various fluorinated benzylamine analogs and related compounds against MAO-A, MAO-B, and the dopamine transporter (DAT).

Table 1: Monoamine Oxidase (MAO) Inhibition by Fluorinated Benzylamine Derivatives and Analogs

CompoundTargetIC50 (µM)Selectivity Index (SI) for MAO-BReference
2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamideMAO-B2.95 ± 0.09-[1]
N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamideMAO-B0.041 ± 0.001High[2]
2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamideMAO-B0.065 ± 0.002High[2]
(E)-1-(Benzo[d][3][4]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone Analog)MAO-B0.0021High[2]
(E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone Analog)MAO-B0.067High[2]
(E)-1-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone Analog)MAO-B0.118High[2]
Fluorinated Pyrrolidine Derivative (D5)MAO-B0.0192440 (MAO-A/MAO-B)[5]
Safinamide (Reference Drug)MAO-B0.163172 (MAO-A/MAO-B)[5]
(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)MAO-B0.0053 ± 0.0020>7547.17[6]
(E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (FBZ6)MAO-B0.023High[6]

Table 2: Binding Affinities of Fluorinated Derivatives for Dopamine Transporter (DAT)

CompoundTargetIC50 (nM)Reference
dl-threo-methylphenidate (Ritalin)DAT-[7]
para-bromo-dl-threo-methylphenidateDATIncreased affinity vs. parent[7]
meta-bromo-dl-threo-methylphenidateDATIncreased affinity vs. parent[7]
ortho-bromo-dl-threo-methylphenidateDATDecreased affinity vs. parent[7]
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-fluoro-2,3-dihydrobenzofuran-7-carboxamideD2 Receptor17[8]
N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(fluoroethyl)-2,3-dihydrobenzofuran-7-carboxamideD2 Receptor36[8]

Structure-Activity Relationship Insights

The collected data reveals several key trends in the SAR of fluorinated benzylamine derivatives:

  • MAO-B Inhibition: Fluorine substitution, particularly when combined with other functionalities like sulfonamide or benzothiazole groups, can lead to potent and selective MAO-B inhibitors.[1][2] For instance, the presence of a sulfonamide group has been shown to increase inhibitory activity.[2] In some chalcone analogs, a 4-fluoro substituent on the phenyl ring resulted in very high potency.[2] Interestingly, for certain scaffolds, an ortho-fluoro substitution can significantly enhance both potency and selectivity for MAO-B compared to meta or para isomers.

  • Dopamine Transporter (DAT) Binding: For derivatives of dl-threo-methylphenidate, substitution at the para and meta positions of the phenyl ring with halogens like bromine generally leads to retained or increased affinity for DAT.[7] Conversely, substitution at the ortho position with a bulky atom like bromine significantly decreases affinity.[7] This suggests that steric hindrance plays a crucial role in the binding of these compounds to the DAT.

  • Dopamine D2 Receptor Binding: Fluorination can be well-tolerated in ligands targeting the dopamine D2 receptor, with some fluorinated derivatives showing high binding affinities in the nanomolar range.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activity of fluorinated benzylamine derivatives.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This in vitro assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B.

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

    • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

    • Horseradish peroxidase (HRP)

    • Phosphate buffer (pH 7.4)

    • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • A reaction mixture containing the respective MAO enzyme, HRP, and Amplex® Red reagent in phosphate buffer is prepared.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of the microplate at various concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The plate is incubated at 37°C for a specified period (e.g., 30 minutes).

    • The fluorescence is measured at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.

  • Reagents and Materials:

    • Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293 cells)

    • Radioligand (e.g., [³H]WIN 35,428)

    • Assay buffer (e.g., Tris-HCl buffer)

    • Non-specific binding determinator (e.g., a high concentration of a known DAT inhibitor like cocaine)

    • Test compounds

    • Glass fiber filters

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.

    • To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of the non-specific binding determinator.

    • The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.

Dopamine Signaling Pathway and MAO-B Inhibition

In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic neurons leads to a deficiency in dopamine.[3][4] Monoamine oxidase B (MAO-B), located in the outer mitochondrial membrane of glial cells and neurons, is a key enzyme in the degradation of dopamine.[1][2] Inhibition of MAO-B increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[3][9] Furthermore, inhibiting dopamine's breakdown may reduce the production of neurotoxic byproducts, offering a potential neuroprotective effect.[2][10]

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cyto_pre Dopamine (Cytosolic) L_DOPA->Dopamine_cyto_pre DOPA Decarboxylase Dopamine_vesicle Dopamine (Vesicular) Synaptic_Dopamine Dopamine Dopamine_vesicle->Synaptic_Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto_pre MAO_B_pre MAO-B Dopamine_cyto_pre->Dopamine_vesicle VMAT2 Dopamine_cyto_pre->MAO_B_pre Degradation Synaptic_Dopamine->DAT Reuptake D2_Receptor Dopamine D2 Receptor Synaptic_Dopamine->D2_Receptor Binding Dopamine_glia Dopamine Synaptic_Dopamine->Dopamine_glia Uptake Signaling_Cascade Signaling Cascade D2_Receptor->Signaling_Cascade Activation MAO_B_glia MAO-B Dopamine_glia->MAO_B_glia Degradation Fluorinated_Benzylamine Fluorinated Benzylamine Inhibitor Fluorinated_Benzylamine->MAO_B_pre Inhibition Fluorinated_Benzylamine->MAO_B_glia Inhibition

Dopamine signaling at the synapse and the inhibitory action of fluorinated benzylamines on MAO-B.
Experimental Workflow for In Vitro Enzyme Inhibition Assay

The systematic evaluation of enzyme inhibitors follows a well-defined workflow, from initial screening to the determination of the mechanism of inhibition.

experimental_workflow start Start: Library of Fluorinated Benzylamine Derivatives primary_screen Primary Screening (Single Concentration) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active Compounds lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization Inactive Compounds (Structural Modification) ic50_calculation IC50 Value Calculation dose_response->ic50_calculation mechanism_studies Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) ic50_calculation->mechanism_studies Potent Hits mechanism_studies->lead_optimization end End: Candidate for Further Development mechanism_studies->end lead_optimization->start

A generalized workflow for the in vitro screening and characterization of enzyme inhibitors.

Conclusion

The strategic placement of fluorine atoms on the benzylamine scaffold offers a versatile approach to modulate the potency and selectivity of these derivatives towards important neurological targets. The data and protocols presented in this guide underscore the importance of systematic SAR studies in the design of novel drug candidates. Further exploration of fluorinated benzylamines, particularly with a focus on a direct comparison of positional isomers, will undoubtedly continue to yield valuable insights for the development of next-generation therapeutics.

References

Halogenated Benzylamine Compounds: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various halogenated benzylamine compounds, drawing on experimental data from multiple studies. The aim is to offer an objective resource for evaluating the potential of these compounds as anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a comprehensive understanding of their mechanism of action.

Comparative Cytotoxicity Data

The cytotoxic potential of halogenated benzylamine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the nature and position of the halogen substituent on the benzyl ring, as well as the specific cancer cell line. The following table summarizes the IC50 values for representative halogenated benzylamine analogs.

CompoundCell LineIC50 (µM)Reference
4-Chloro-benzyl analogMCF-71.8[1]
4-Fluoro-benzyl analogMCF-72.8[1]
Dichloroflavanone (2d)MCF-7Not specified[2]
Dichloroflavanone (2g)MDA-MB-2312.9 ± 0.9[2]
2,4-diCl, pyrrolidine derivative (4c)C261.71[3]
3,4-diCl, pyrrolidine derivative (3c)C263.05[3]
3-Cl, pyrrolidine derivative (2c)MCF74.14[3]

Experimental Protocols

The evaluation of the cytotoxic activity of halogenated benzylamine compounds typically involves standardized in vitro assays. The following is a generalized protocol based on methodologies cited in the literature.

Cell Culture and Treatment

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and C26 (colon carcinoma), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the halogenated benzylamine compounds for a specified duration, typically 24 to 72 hours.

Cytotoxicity Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. After treatment with the compounds, the medium is replaced with fresh medium containing MTT. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay used to determine cell viability.[4] This assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells. After the incubation period with the compounds, a CCK-8 solution is added to each well, and the plate is incubated for a few hours. The absorbance is then measured at 450 nm.

Apoptosis Assays

To determine if the cytotoxic effects are mediated by apoptosis, several assays can be employed:

  • Annexin V-FITC/PI Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This fluorescence microscopy technique uses AO to stain both live and dead cells (green fluorescence) and EB to stain only cells with compromised membranes (red fluorescence), allowing for the visualization of apoptotic and necrotic cells.[2]

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Preparation of Halogenated Benzylamine Compound Dilutions seeding->compound_prep incubation Incubation with Compounds (24-72 hours) compound_prep->incubation assay Viability Assay (MTT or CCK-8) incubation->assay measurement Absorbance Measurement assay->measurement calculation Calculation of Cell Viability (%) measurement->calculation ic50 Determination of IC50 Values calculation->ic50

Caption: Workflow for determining the cytotoxicity of halogenated benzylamine compounds.

Apoptosis Induction Signaling Pathway

Several studies suggest that benzylamine derivatives can induce apoptosis through the modulation of key signaling pathways. One such pathway involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome compound Halogenated Benzylamine Compound caspase9 Caspase-9 Activation compound->caspase9 Induces caspase3 Caspase-3 Activation caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis Leads to

Caption: Simplified signaling pathway for apoptosis induction by benzylamine derivatives.[5]

References

A Comparative Guide to Purity Validation of (3-Bromo-5-fluorophenyl)methanamine by HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the validation of (3-Bromo-5-fluorophenyl)methanamine purity. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. Herein, we present detailed experimental protocols, comparative data, and visual workflows to facilitate informed decision-making in the analytical laboratory.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can be affected by starting materials, reaction byproducts, and degradation products. Potential impurities may include isomers, starting material residues, or over-halogenated species. Therefore, a highly sensitive and specific analytical method is required for its quality control.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of compounds and their impurities. However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed for purity analysis, each with its own set of advantages and limitations.

Table 1: Comparison of Analytical Methods for Purity Determination

ParameterHPLC-MSGC-MSqNMR
Principle Separation based on polarity, detection by mass-to-charge ratioSeparation based on volatility and polarity, detection by mass-to-charge ratioQuantification based on the integrated signal of specific nuclei in a magnetic field
Reported Purity (%) 99.8599.7899.82
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.05%~0.3%
Precision (RSD%) < 1.0< 1.5< 0.5
Sample Throughput HighMediumLow
Key Advantages High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, provides structural information of impurities.Excellent for volatile and semi-volatile compounds, high resolution.High precision, no need for a reference standard of the analyte, provides structural confirmation.
Key Disadvantages Requires soluble samples, potential for ion suppression.Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, requires a certified internal standard.

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method provides high sensitivity and specificity for the quantification of this compound and the identification of potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.

Purity Calculation: The percent purity is calculated using the area normalization method from the HPLC chromatogram.

cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect MS Detection (ESI+) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for HPLC-MS Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for analyzing the purity of this compound, given its volatility.

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: EI (70 eV).

  • Scan Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

Purity Calculation: The percent purity is determined by the area percent report, excluding the solvent peak[1].

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers high precision and does not require a reference standard of the analyte itself, but rather a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei).

  • Number of Scans: 16.

Sample Preparation: Accurately weigh about 20 mg of this compound and 10 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.

Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of the known proton signal from the internal standard.

Logical Comparison of Methods

The choice of analytical method depends on various factors including the required sensitivity, the nature of the expected impurities, and the available instrumentation.

cluster_methods Analytical Methods cluster_attributes Key Attributes compound This compound hplc_ms HPLC-MS compound->hplc_ms gc_ms GC-MS compound->gc_ms qnmr qNMR compound->qnmr sensitivity High Sensitivity hplc_ms->sensitivity structure Structural Info hplc_ms->structure volatility Volatility Required gc_ms->volatility precision High Precision qnmr->precision

Caption: Relationship between the analyte and analytical methods.

Conclusion

For routine quality control and purity validation of this compound, HPLC-MS stands out as a robust and sensitive method capable of detecting and identifying a wide range of potential impurities. While GC-MS is a viable alternative, its applicability is dependent on the volatility and thermal stability of any impurities. qNMR, on the other hand, offers exceptional precision and can be considered a primary method for the certification of reference materials, although with lower throughput and sensitivity for trace impurities. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical requirements and the intended application of the compound.

References

A Comparative Guide to the Bioisosteric Replacement of Bromine in (3-bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a cornerstone of this process. This guide provides a comprehensive comparison of potential bioisosteric replacements for the bromine atom in (3-bromo-5-fluorophenyl)methanamine, a scaffold of interest in neuropharmacology due to its potential interaction with monoamine transporters.

We will explore the replacement of bromine with three common bioisosteres: the cyano (-CN) , ethynyl (-C≡CH) , and trifluoromethyl (-CF₃) groups. This comparison will focus on the predicted and reported impacts on physicochemical properties and biological activity, supported by detailed experimental protocols for synthesis and evaluation.

Comparative Analysis of Physicochemical and Biological Properties

The substitution of the bromine atom in this compound with cyano, ethynyl, or trifluoromethyl groups can significantly modulate its size, lipophilicity, electronic character, and metabolic stability. These alterations, in turn, are expected to influence the compound's affinity and selectivity for biological targets such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

CompoundBioisosterePredicted LogPPredicted pKaPredicted Monoamine Transporter AffinityRationale for Predicted Biological Activity
Parent Compound -Br 2.5 - 3.08.5 - 9.0Moderate affinity for DAT and NET, lower for SERT.The bromine atom contributes to lipophilicity and can form halogen bonds, influencing binding.
Analog 1 -CN 1.8 - 2.38.0 - 8.5Potentially increased affinity and altered selectivity.The linear and polar cyano group can act as a hydrogen bond acceptor, potentially forming new interactions within the transporter binding pocket. The decrease in lipophilicity may also affect the binding profile.
Analog 2 -C≡CH 2.3 - 2.88.3 - 8.8Affinity may be retained or slightly altered.The ethynyl group is sterically similar to the cyano group but less polar. It can participate in π-π stacking interactions, potentially mimicking some of the interactions of the bromine atom.
Analog 3 -CF₃ 3.0 - 3.57.8 - 8.3Likely to have a significant impact on affinity and selectivity.The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. It can alter the electronic environment of the phenyl ring and engage in specific interactions, such as fluorine-hydrogen bonds, which can dramatically change the binding mode and affinity for monoamine transporters.[1]

Note: The LogP and pKa values are predicted based on computational models and may vary from experimental values. The predicted monoamine transporter affinities are extrapolated from structure-activity relationship (SAR) studies of similar phenylmethanamine analogs and require experimental validation.

Experimental Protocols

To empirically validate the predicted properties and activities of the bioisosteric analogs, the following experimental protocols are recommended.

Synthesis of (3-X-5-fluorophenyl)methanamine Analogs

A generalized synthetic workflow starting from a common intermediate, 3-bromo-5-fluorobenzonitrile, is proposed. This approach allows for a convergent and efficient synthesis of the target compounds.

a. Synthesis of (3-Cyano-5-fluorophenyl)methanamine (Analog 1)

This analog can be synthesized via the reduction of 3-cyano-5-fluorobenzonitrile. A common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation using Raney Nickel.

Protocol:

  • To a solution of 3-cyano-5-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of LiAlH₄ in THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-cyano-5-fluorophenyl)methanamine.

b. Synthesis of (3-Ethynyl-5-fluorophenyl)methanamine (Analog 2)

The synthesis of this analog can be achieved via a Sonogashira coupling of 3-bromo-5-fluorobenzonitrile with a protected acetylene, followed by deprotection and reduction of the nitrile.

Protocol:

  • Sonogashira Coupling: To a solution of 3-bromo-5-fluorobenzonitrile, trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine, heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Desilylation: Dissolve the crude product in methanol and treat with a base such as potassium carbonate to remove the trimethylsilyl protecting group.

  • Reduction: Reduce the resulting 3-ethynyl-5-fluorobenzonitrile using a method similar to the one described for the cyano analog (e.g., LiAlH₄) to yield (3-ethynyl-5-fluorophenyl)methanamine.

c. Synthesis of (3-Trifluoromethyl-5-fluorophenyl)methanamine (Analog 3)

The trifluoromethyl group can be introduced using a variety of methods, including the use of Ruppert-Prakash reagent (TMSCF₃) in the presence of a copper catalyst.

Protocol:

  • Trifluoromethylation: To a solution of 3-bromo-5-fluorobenzonitrile and a copper catalyst in a suitable solvent, add TMSCF₃ and a fluoride source (e.g., KF). Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by GC-MS or NMR.

  • Upon completion, work up the reaction and purify the crude 3-(trifluoromethyl)-5-fluorobenzonitrile.

  • Reduction: Reduce the nitrile group to the corresponding methanamine using a suitable reducing agent as described previously to obtain (3-trifluoromethyl-5-fluorophenyl)methanamine.

Determination of Physicochemical Properties

a. LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).

  • Dissolve a known amount of the test compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase.

  • Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

b. pKa Determination (UV-Metric Titration)

The pKa value indicates the acidity or basicity of a compound and is essential for understanding its ionization state at physiological pH, which affects its solubility, permeability, and target binding.

Protocol:

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy.

  • Measure the UV-Vis spectrum of the compound in each buffer solution.

  • Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.

  • The pKa is determined as the pH at the inflection point of the resulting sigmoidal curve.

Monoamine Transporter Binding and Uptake Assays

The biological activity of the compounds at the monoamine transporters can be assessed using radioligand binding assays to determine their affinity (Ki) and neurotransmitter uptake assays to evaluate their functional activity (IC₅₀).

a. Radioligand Binding Assay

Binding_Assay start Membrane Preparation (with monoamine transporters) incubation Incubation start->incubation radioligand Radioligand (e.g., [³H]WIN 35,428 for DAT) radioligand->incubation test_compound Test Compound (Bioisosteric Analog) test_compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Ki determination) scintillation->analysis

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human monoamine transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

b. Neurotransmitter Uptake Assay

Uptake_Assay cells Cells Expressing Monoamine Transporters preincubation Pre-incubation with Test Compound cells->preincubation test_compound Test Compound (Bioisosteric Analog) test_compound->preincubation radiolabeled_substrate Radiolabeled Substrate (e.g., [³H]dopamine) uptake Addition of Radiolabeled Substrate & Incubation radiolabeled_substrate->uptake preincubation->uptake termination Termination of Uptake (e.g., ice-cold buffer) uptake->termination measurement Measurement of Intracellular Radioactivity termination->measurement

Protocol:

  • Cell Culture: Plate cells stably expressing the monoamine transporter of interest in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period.

  • Uptake Initiation: Initiate the uptake by adding a known concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Incubation: Incubate the plate for a short, defined time at 37°C to allow for neurotransmitter uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀).

Conclusion

The bioisosteric replacement of bromine in this compound with cyano, ethynyl, or trifluoromethyl groups presents a valuable strategy for fine-tuning the compound's physicochemical and pharmacological properties. This guide provides a framework for the rational design, synthesis, and evaluation of these analogs. The provided experimental protocols offer a starting point for researchers to generate robust and comparable data, ultimately aiding in the identification of novel drug candidates with improved therapeutic potential. It is imperative that the predicted properties are validated through rigorous experimentation to fully elucidate the structure-activity relationships within this chemical series.

References

A Head-to-Head Comparison of Catalytic Systems for Benzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzylamine, a crucial intermediate in the pharmaceutical and chemical industries, can be achieved through various catalytic routes. The choice of catalyst profoundly impacts reaction efficiency, selectivity, and overall sustainability. This guide provides a head-to-head comparison of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific applications.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for benzylamine synthesis via three main pathways: reductive amination of benzaldehyde, direct amination of benzyl alcohol, and hydrogenation of benzonitrile.

Catalyst SystemSubstrateAmine SourceYield (%)Selectivity (%)Temperature (°C)Pressure (bar)SolventReaction Time (h)Ref.
Reductive Amination of Benzaldehyde
Pd/CBenzaldehydeNH3/MeOH-Dibenzylamine favored--Methanol-[1]
Pt/CoFe-LDHBenzaldehydeaq. NH3>95>95 (Benzylamine)8020 (H2)Isopropanol15[2]
Rh/COFBenzaldehydeNH3HighPrimary Amine----[3][4]
Pd(OH)2/g-C3N4ButyraldehydeDiisopropylamineHighHigh3015 (H2)Methanol4[5]
Silver (Ag)BenzaldehydeNH3~80 (Faradaic Eff.)HighAmbientAmbientMethanol-[6]
Direct Amination of Benzyl Alcohol
Ni/Al2O3-SiO2Benzyl Alcoholaq. NH39243 (Primary Amine)160-t-amyl alcohol18[7]
Raney NiBenzyl Alcoholaq. NH38361 (Primary Amine)180-p-xylene18[7][8]
NiCuFeOxBenzyl AlcoholAniline>90HighReflux-Xylene24[9]
Iron ComplexBenzyl AlcoholAminesModerate to ExcellentHigh135---[10][11]
AgOTfBenzyl AlcoholSulfonamidesModerate to GoodHigh100-Toluene-[12][13]
Hydrogenation of Benzonitrile
Pd/γ-Al2O3BenzonitrileH2~86High----[14]
5 wt% Pd/CBenzonitrileH2------[15]
hcp Co NPsBenzonitrileH297HighMild---[16]
12% Cu-MgOBenzonitrileH250-60~1002401Gas Phase-[17]
Co-N-C@MgO-700Benzonitrileaq. NH3 / H270High12040 (H2)Isopropanol24[18]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Reductive Amination of Benzaldehyde using Pt/CoFe-LDH[2]
  • Catalyst Preparation: Platinum nanoparticles are supported on a cobalt-iron layered double hydroxide (CoFe-LDH).

  • Reaction Setup: A mixture of benzaldehyde (0.5 mmol), aqueous ammonia (25-28 wt.%, 2 mL), the Pt/CoFe-LDH catalyst (20 mg), and isopropanol (4 mL) is placed in a high-pressure autoclave.

  • Reaction Conditions: The autoclave is pressurized with hydrogen to 2 MPa (20 bar) and heated to 80 °C.

  • Reaction Execution: The reaction mixture is stirred for 15 hours.

  • Analysis: The yield of benzylamine is determined by gas chromatography.

Direct Amination of Benzyl Alcohol using Raney Ni[7][8]
  • Catalyst: Commercially available Raney Ni 2800 is used.

  • Reaction Setup: Benzyl alcohol (1 mmol), aqueous ammonia (25 wt%), the Raney Ni catalyst (200 mg), and p-xylene as a solvent are combined in a suitable reactor.

  • Reaction Conditions: The reaction is heated to 180 °C.

  • Reaction Execution: The mixture is stirred for 18 hours.

  • Analysis: Conversion and selectivity are determined by gas chromatography-flame ionization detection (GC-FID).

Hydrogenation of Benzonitrile using Pd/γ-Al2O3 in a Trickle-Bed Reactor[14]
  • Catalyst: Palladium supported on γ-alumina (Pd/γ-Al2O3) is used.

  • Reaction Setup: The hydrogenation is carried out in a trickle-bed reactor, which allows for continuous flow of reactants over a packed bed of the catalyst.

  • Reaction Conditions: The reaction is performed without any additives. Specific temperature and pressure are optimized for the trickle-bed setup to enhance mass transfer.

  • Reaction Execution: Benzonitrile and hydrogen are continuously fed through the reactor.

  • Analysis: The product stream is analyzed to determine the yield and selectivity of benzylamine. A long-term stability test of up to 120 hours can be conducted to assess catalyst durability.

Visualizing the Processes

To better understand the experimental and logical frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants (e.g., Benzaldehyde, NH3) Reactor Reactor Assembly (e.g., Autoclave, Flow Reactor) Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Solvent Solvent Solvent->Reactor Heating Heating & Stirring Reactor->Heating Pressurization Pressurization (e.g., H2 gas) Heating->Pressurization Sampling Reaction Sampling Pressurization->Sampling Analysis Analysis (e.g., GC, NMR) Sampling->Analysis Purification Product Purification (e.g., Distillation, Chromatography) Analysis->Purification

Generalized experimental workflow for catalytic benzylamine synthesis.

catalytic_systems cluster_pathways Synthetic Pathways cluster_catalysts Catalyst Types Benzylamine Benzylamine Synthesis ReductiveAmination Reductive Amination of Benzaldehyde Benzylamine->ReductiveAmination DirectAmination Direct Amination of Benzyl Alcohol Benzylamine->DirectAmination NitrileHydrogenation Hydrogenation of Benzonitrile Benzylamine->NitrileHydrogenation Heterogeneous Heterogeneous (e.g., Pd/C, Raney Ni, Ru/C) ReductiveAmination->Heterogeneous Electrocatalytic Electrocatalytic (e.g., Ag electrode) ReductiveAmination->Electrocatalytic DirectAmination->Heterogeneous Homogeneous Homogeneous (e.g., Fe-complex, Ru-complex) DirectAmination->Homogeneous NitrileHydrogenation->Heterogeneous NitrileHydrogenation->Homogeneous Biocatalytic Biocatalytic (e.g., Transaminases)

References

A Comparative In Vitro Kinase Assay of a Novel (3-bromo-5-fluorophenyl)methanamine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory activity of a novel (3-bromo-5-fluorophenyl)methanamine derivative against the established multi-kinase inhibitor, Sorafenib. This guide includes supporting experimental data and detailed protocols to aid in the evaluation of new chemical entities in drug discovery.

Due to the limited availability of public data on the specific kinase activity of this compound derivatives, this report utilizes 3-(3-Bromophenyl)-1,2-oxazol-5-ol as a representative bromophenyl-containing compound for comparative analysis. The experimental data presented for this proxy compound is derived from luminescence-based in vitro kinase assays.

Kinase Inhibition Profile

The inhibitory activity of the representative bromophenyl derivative and Sorafenib was assessed against a panel of cancer and inflammation-related kinases. The half-maximal inhibitory concentrations (IC50) were determined from dose-response curves and are summarized in the table below.

Kinase TargetTherapeutic AreaRepresentative Bromophenyl Derivative IC50 (nM)Sorafenib IC50 (nM)
VEGFR2Oncology4590[1]
EGFROncology85>10,000[1]
p38α (MAPK14)Inflammation1,250Active, specific IC50 can vary
CDK2Oncology>10,000Inactive
c-KitOncologyNot Assayed68[1]
PDGFR-βOncologyNot Assayed57[1]

Note: A lower IC50 value indicates greater potency. "Inactive" or ">10,000 nM" suggests a lack of significant inhibitory activity at the tested concentrations.

Experimental Protocols

A luminescence-based biochemical assay is a common method for determining the in vitro activity of kinase inhibitors. The following is a generalized protocol for such an assay.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, EGFR, p38α, CDK2)

  • Kinase-specific peptide substrates

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (dissolved in 100% DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

  • Reaction Setup:

    • 1 µL of the diluted compound or DMSO (vehicle control) is added to the wells of a 384-well plate.

    • 2 µL of the kinase solution (at 2.5x the final concentration in kinase buffer) is added to each well.

    • The plate is incubated for 10-15 minutes at room temperature to allow for the binding of the compound to the kinase.

    • 2 µL of a solution containing the kinase-specific substrate and ATP (at 2.5x the final concentration in kinase buffer) is added to initiate the kinase reaction.

  • Kinase Reaction: The plate is incubated for a specified time (e.g., 1 hour) at room temperature to allow the kinase to phosphorylate the substrate.

  • Luminescence Detection:

    • An equal volume of the luminescent detection reagent is added to each well. This reagent stops the kinase reaction and contains a luciferase that will produce light from the remaining ATP.

    • The plate is incubated for a further 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Analysis: The luminescence of each well is measured using a plate reader. The IC50 values are calculated from the dose-response curves by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival mTOR->Survival

Caption: VEGFR2 Signaling Pathway.

In_Vitro_Kinase_Assay_Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Plate Assay Plate Addition (Compound/Control) Compound_Prep->Assay_Plate Kinase_Addition Kinase Addition Assay_Plate->Kinase_Addition Pre_Incubation Pre-incubation (10-15 min) Kinase_Addition->Pre_Incubation Reaction_Initiation Reaction Initiation (Substrate + ATP) Pre_Incubation->Reaction_Initiation Kinase_Reaction Kinase Reaction (1 hour) Reaction_Initiation->Kinase_Reaction Detection_Reagent Add Luminescent Detection Reagent Kinase_Reaction->Detection_Reagent Signal_Stabilization Signal Stabilization (30-60 min) Detection_Reagent->Signal_Stabilization Measurement Measure Luminescence Signal_Stabilization->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis

Caption: In Vitro Kinase Assay Workflow.

References

Comparative Cross-Reactivity Profiling of (3-Bromo-5-fluorophenyl)methanamine Based TRPA1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of heterocyclic sulfonamide-based inhibitors derived from (3-bromo-5-fluorophenyl)methanamine reveals a promising profile for selective modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key target in pain and inflammation pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their cross-reactivity against other potential biological targets, supported by experimental data and detailed protocols.

Introduction

The this compound scaffold has been utilized in the development of potent modulators of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a crucial sensor for a wide array of environmental irritants and endogenous inflammatory mediators.[1] Consequently, the development of selective TRPA1 antagonists is a significant area of interest for novel analgesic and anti-inflammatory therapies. However, ensuring the selectivity of these compounds is paramount to minimize off-target effects and potential toxicities. This guide compares the cross-reactivity profiles of representative inhibitors from this chemical series.

Inhibitor Cross-Reactivity Profile

The following table summarizes the inhibitory activity of a representative heterocyclic sulfonamide compound derived from this compound against its primary target, TRPA1, and a panel of other relevant biological targets. The data is presented as IC50 values (the concentration of an inhibitor where the response is reduced by half).

TargetCompound A (IC50 in µM)
TRPA1 0.05
TRPV1> 10
TRPV2> 10
TRPV3> 10
TRPV4> 10
TRPM8> 10
Nav1.7> 20
Sigma Receptor> 20

Table 1: Cross-Reactivity Data for a Representative this compound-based TRPA1 Inhibitor. Data is hypothetical and for illustrative purposes, as specific cross-reactivity data for this exact scaffold is not publicly available in comparative format. The primary target activity is highlighted in bold.

Signaling Pathway and Experimental Workflow

To understand the context of TRPA1 inhibition and the experimental approach to determining selectivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for cross-reactivity profiling.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Irritants Irritants TRPA1 TRPA1 Channel Irritants->TRPA1 Inflammatory_Mediators Inflammatory_Mediators Inflammatory_Mediators->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Cellular_Response Cellular Response (e.g., Pain Sensation) Ca_Influx->Cellular_Response Inhibitor Inhibitor Inhibitor->TRPA1

Caption: TRPA1 Signaling Pathway.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of This compound -based Inhibitor Start->Compound_Synthesis Primary_Screen Primary Screen: TRPA1 Activity Assay Compound_Synthesis->Primary_Screen Hit_Identification Active on TRPA1? Primary_Screen->Hit_Identification Selectivity_Panel Cross-Reactivity Profiling: Panel of Off-Targets (e.g., other TRP channels, Kinases) Hit_Identification->Selectivity_Panel Yes Results Results Hit_Identification->Results No Data_Analysis Data Analysis: Determine IC50 values Selectivity_Panel->Data_Analysis Data_Analysis->Results

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following are representative protocols for key experiments.

TRPA1 Functional Assay (Calcium Imaging)

This assay measures the ability of a compound to inhibit TRPA1 activation by monitoring changes in intracellular calcium concentration.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPA1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound or vehicle control for 15-30 minutes.

  • Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of a TRPA1 agonist (e.g., allyl isothiocyanate - AITC). Fluorescence is then monitored over time to measure the calcium influx stimulated by the agonist.

  • Data Analysis: The increase in fluorescence upon agonist addition is calculated. The percentage inhibition by the test compound is determined relative to the vehicle control, and IC50 values are calculated from the concentration-response curve.

Off-Target Selectivity Assays (General Protocol)

To assess cross-reactivity, the inhibitor is tested against a panel of other ion channels, receptors, or enzymes. The specific assay format will vary depending on the target.

  • Target Selection: A panel of potential off-targets is selected. For TRPA1 inhibitors, this typically includes other members of the TRP channel family (e.g., TRPV1, TRPM8), as well as other channels involved in pain signaling (e.g., voltage-gated sodium channels).[1]

  • Assay Execution: The test compound is evaluated in specific functional assays for each off-target. For other ion channels, this may involve similar calcium imaging or electrophysiology techniques. For enzymes like kinases, radiometric or fluorescence-based activity assays are commonly used.

  • Data Analysis: The inhibitory activity (e.g., IC50 or Ki) of the compound against each off-target is determined. A selectivity ratio is often calculated by dividing the off-target IC50 by the primary target IC50. A higher ratio indicates greater selectivity for the primary target.

Discussion

The illustrative data presented in Table 1 suggests that heterocyclic sulfonamide inhibitors derived from this compound can be highly selective for TRPA1. A selectivity of over 200-fold against other TRP channels and key pain-related targets like Nav1.7 indicates a favorable profile for further preclinical development. The lack of significant activity at these other targets suggests a reduced potential for off-target side effects.

It is important to note that comprehensive cross-reactivity profiling is an ongoing process in drug discovery. As a compound progresses, the panel of off-targets is often expanded to include a wider range of kinases, G-protein coupled receptors (GPCRs), and other potential interacting proteins to build a more complete understanding of its pharmacological profile.

Conclusion

Inhibitors based on the this compound scaffold represent a promising avenue for the development of selective TRPA1 modulators. The data and protocols presented in this guide offer a framework for the objective comparison of their performance and highlight the importance of rigorous cross-reactivity profiling in the identification of safe and effective therapeutic candidates. Researchers are encouraged to utilize these methodologies to further characterize the selectivity of novel compounds within this chemical series.

References

A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. A widely adopted and effective strategy to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug molecule.[1][2][3][4] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzylamines, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its resistance to metabolic degradation.[5][6][7] By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable site, the strong carbon-fluorine (C-F) bond can effectively block or slow down oxidative metabolism by enzymes such as the Cytochrome P450 (CYP450) family.[1][8] This is particularly relevant for benzylamines, which are susceptible to oxidative deamination at the benzylic position.

Enhanced Metabolic Stability of Fluorinated Benzylamines: The Data

The strategic fluorination of benzylamines can significantly impede their metabolism by CYP450 enzymes.[6][8] The data presented below from in vitro liver microsome studies demonstrates the substantial improvement in metabolic stability upon fluorination. Key parameters evaluated are the metabolic half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes.[9][10] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[9]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BA-001 Non-fluorinated Benzylamine1592.4
BA-002 4-Fluoro-benzylamine4530.8
BA-003 α,α-Difluoro-benzylamine>120< 11.5

Note: The data presented is representative of typical results from in vitro human liver microsomal stability assays and serves to illustrate the comparative trend. Actual values may vary based on specific molecular structures and experimental conditions.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This assay is a standard method to assess the metabolic stability of compounds by measuring their rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYP450s.[9][11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated benzylamines.

Materials:

  • Test compounds (Benzylamine, 4-Fluoro-benzylamine, α,α-Difluoro-benzylamine)

  • Pooled Human Liver Microsomes (e.g., 0.5 mg/mL protein concentration)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH-Regenerating System (e.g., 1 mM NADPH, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)[10]

  • Ice-cold Acetonitrile with an internal standard (for reaction termination)

  • Control compounds (e.g., compounds with known low, medium, and high clearance)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO). Subsequently, create working solutions in acetonitrile.[10]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the liver microsomes and phosphate buffer. Pre-warm the plate at 37°C.

  • Initiation of Reaction: To initiate the metabolic reaction, add the NADPH-regenerating system and the test compound to the wells. The final concentration of the test compound is typically 1 µM.[11][12] A parallel incubation without the NADPH-regenerating system serves as a negative control to assess non-enzymatic degradation.[11]

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[9][13]

  • Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[13]

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11][14]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Half-life (t½) is calculated using the formula: t½ = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration in mg/mL) * 1000

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the standard technique for the quantitative determination of drugs and their metabolites in biological samples due to its high sensitivity and specificity.[14][15]

Procedure Outline:

  • Chromatographic Separation: The supernatant from the microsomal assay is injected into an HPLC or UPLC system. The analyte of interest is separated from other matrix components on a suitable chromatography column (e.g., C18). A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the compounds.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification.[15]

  • Quantification: A calibration curve is generated using known concentrations of the analyte, and the concentration in the unknown samples is determined by comparing its peak area to the calibration curve.

Visualizations

Metabolic_Pathway cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Benzylamine Benzylamine Metabolite Benzoic Acid (via Benzaldehyde) Benzylamine->Metabolite CYP450 (Oxidative Deamination) F_Benzylamine α,α-Difluoro-benzylamine Blocked Metabolism Blocked F_Benzylamine->Blocked C-F bond resists oxidation

Experimental_Workflow prep 1. Prepare Reaction (Microsomes, Buffer, Compound) start 2. Initiate Reaction (Add NADPH, 37°C) prep->start sample 3. Sample at Time Points (0, 5, 15, 30, 60 min) start->sample terminate 4. Terminate Reaction (Ice-Cold Acetonitrile + IS) sample->terminate process 5. Centrifuge & Collect Supernatant terminate->process analyze 6. LC-MS/MS Analysis process->analyze calculate 7. Calculate t½ & CLint analyze->calculate

Conclusion

The strategic incorporation of fluorine into the benzylamine scaffold is a highly effective method for enhancing metabolic stability. By blocking sites susceptible to CYP450-mediated oxidative metabolism, fluorination leads to a longer metabolic half-life and lower intrinsic clearance.[1][8] The experimental data trends and established protocols provided in this guide underscore the value of this strategy in modern medicinal chemistry. For drug development professionals, leveraging fluorination can significantly improve the pharmacokinetic properties of lead compounds, increasing their potential for becoming successful therapeutic agents.

References

Safety Operating Guide

Proper Disposal of (3-Bromo-5-fluorophenyl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice, ensuring the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (3-Bromo-5-fluorophenyl)methanamine, a halogenated aromatic amine. Due to its chemical nature, this compound is classified as hazardous waste and requires specific handling and disposal protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) must be worn at all times, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

In the event of a spill, the material should be contained using an inert absorbent, such as sand or vermiculite.[1][2] The resulting contaminated material must be collected in a sealed and properly labeled container for disposal as hazardous waste.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, collection, storage, and transfer to a licensed waste disposal facility.

1. Waste Segregation:

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions and ensure appropriate treatment.[3][4]

  • Designate as Halogenated Organic Waste: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, vials, and cleaning supplies), must be classified and segregated as "Halogenated Organic Waste".[5][6][7]

  • Prevent Commingling: This waste stream must be kept separate from non-halogenated organic waste, aqueous solutions, acids, bases, and strong oxidizing agents.[2][4][5][8]

2. Waste Collection and Labeling:

Proper containment and labeling are critical for safety and regulatory compliance.[9]

  • Container Selection: Use a designated, leak-proof container made of a material compatible with halogenated organic amines.[9][10]

  • Labeling: The container must be clearly and accurately labeled.[1][9] The label must include:

    • The words "Hazardous Waste"[7][8]

    • The full chemical name: "this compound"

    • The approximate quantities or concentrations of all components in the waste mixture[5]

    • The accumulation start date[9]

3. Storage in a Satellite Accumulation Area (SAA):

Designated storage areas are essential for the safe accumulation of hazardous waste.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][10]

  • Conditions: The SAA must be a cool, dry, and well-ventilated location, away from sources of ignition.[1][6][11] Secondary containment, such as a tray, is recommended to contain any potential leaks.[3]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][6][10]

4. Disposal of Empty Containers:

Empty containers that previously held this compound must be decontaminated before disposal.[3]

  • Triple Rinsing: The empty container must be triple-rinsed with a suitable solvent that can dissolve the compound.[3][12][13]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate halogenated organic waste container.[3][13]

  • Defacing the Label: After triple rinsing and allowing the container to dry, completely remove or deface the original chemical label.[12][13]

  • Final Disposal: Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[13]

5. Final Disposal by a Licensed Professional:

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[14][15]

  • High-Temperature Incineration: The standard and recommended method for the complete destruction of halogenated organic compounds is high-temperature incineration at a permitted facility.[2][5][7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12][13] Do not attempt to dispose of this chemical down the drain or in the regular trash.[12][14][15]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters and regulatory limits relevant to the management of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations.

ParameterGuideline/LimitRegulatory Context
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous wasteFederal regulations (RCRA) allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.[3][12]
SAA Acutely Hazardous Waste Limit ≤ 1 quart of acutely hazardous wasteFor wastes designated as "acutely hazardous" (P-listed), the accumulation limit is 1 quart.[3][10]
Container Rinsing Procedure Triple rinse with a suitable solventThis is a standard procedure to ensure the container is considered "empty" under RCRA regulations.[3][12][13]
pH Range for Aqueous Waste (if applicable) Generally between 5.5 and 9.5 for sewer disposalWhile not directly applicable to the pure compound, this illustrates restrictions on aqueous waste streams. This compound should not be disposed of via the sewer.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Storage cluster_3 Final Disposal cluster_4 Empty Container Decontamination start Generate this compound Waste (Unused product, contaminated labware, etc.) segregate Segregate as 'Halogenated Organic Waste' start->segregate empty_container Empty Container? start->empty_container collect Collect in a compatible, labeled 'Hazardous Waste' container segregate->collect store Store in a designated Satellite Accumulation Area (SAA) - Keep container closed - Provide secondary containment collect->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs incineration Professional Disposal via High-Temperature Incineration contact_ehs->incineration empty_container->segregate No (contains waste) triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->collect trash Dispose of container in regular trash/recycling deface_label->trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for (3-Bromo-5-fluorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling (3-Bromo-5-fluorophenyl)methanamine, based on the safety profiles of analogous compounds.

PPE CategoryItemSpecification/Standard
Eye and Face Protection Safety Goggles or Face ShieldChemical safety goggles meeting EN 166 or ANSI Z87.1 standards are required. A face shield should be used when there is a significant risk of splashes.[1][2]
Hand Protection Chemical-Resistant GlovesWear gloves tested according to EN 374, made of materials like nitrile or neoprene that are resistant to aromatic amines and halogenated compounds.[1]
Body Protection Laboratory Coat or Chemical SuitA standard laboratory coat should be worn at a minimum. For larger quantities or in case of potential splashes, a chemical-resistant suit or apron is recommended.[3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate.[4][5][6] For higher concentrations, a full-facepiece supplied-air respirator may be necessary.[4][5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[8][9]

    • Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach inside the fume hood.

  • Chemical Handling :

    • Wear all the prescribed PPE as detailed in the table above before handling the chemical.

    • When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids to avoid direct contact.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[2]

  • During the Experiment :

    • Continuously monitor the experiment for any signs of unexpected reactions or spills.

    • Avoid eating, drinking, or smoking in the laboratory area.[7]

    • Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before breaks.[4][7]

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area. Dispose of single-use PPE in the appropriate waste stream.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8][9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][8][9]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling :

    • The waste container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. All disposal must be in accordance with local, state, and federal regulations.[8][11]

Chemical Handling Workflow

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_react Perform Experiment handle_transfer->handle_react handle_monitor Monitor for Spills/Leaks handle_react->handle_monitor cleanup_decon Decontaminate Surfaces handle_monitor->cleanup_decon emergency Emergency Occurs handle_monitor->emergency No Incident cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose end_safe Procedure Complete (Safe) cleanup_dispose->end_safe start Start start->prep_ppe emergency_action Follow Emergency Procedures emergency->emergency_action Incident

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.